Product packaging for IK-175(Cat. No.:)

IK-175

Cat. No.: B11937301
M. Wt: 441.5 g/mol
InChI Key: QPFPBVPZIIDXGT-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

IK-175 is a useful research compound. Its molecular formula is C25H24FN7 and its molecular weight is 441.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24FN7 B11937301 IK-175

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H24FN7

Molecular Weight

441.5 g/mol

IUPAC Name

(3R)-N-[2-(5-fluoro-3-pyridinyl)-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-2,3,4,9-tetrahydro-1H-carbazol-3-amine

InChI

InChI=1S/C25H24FN7/c1-14(2)20-13-28-33-24(20)31-23(15-9-16(26)12-27-11-15)32-25(33)29-17-7-8-22-19(10-17)18-5-3-4-6-21(18)30-22/h3-6,9,11-14,17,30H,7-8,10H2,1-2H3,(H,29,31,32)/t17-/m1/s1

InChI Key

QPFPBVPZIIDXGT-QGZVFWFLSA-N

Isomeric SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)N[C@@H]3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F

Canonical SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)NC3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F

Origin of Product

United States

Foundational & Exploratory

IK-175: A Deep Dive into its Mechanism of Action in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

IK-175 is a first-in-class, oral, selective antagonist of the Aryl Hydrocarbon Receptor (AHR) currently under clinical investigation for the treatment of various advanced solid tumors. This document provides a comprehensive overview of the mechanism of action of this compound, detailing the underlying biological pathways, summarizing key preclinical and clinical data, and outlining the experimental protocols used to elucidate its activity.

Core Mechanism of Action: Targeting the Aryl Hydrocarbon Receptor

This compound's therapeutic potential stems from its ability to inhibit the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a crucial role in tumor immune evasion.[1] In the tumor microenvironment (TME), cancer cells often produce high levels of kynurenine, an endogenous ligand of AHR.[2][3] Activation of AHR by kynurenine in various immune cells, including dendritic cells (DCs) and T cells, leads to a cascade of immunosuppressive effects. This includes the promotion of regulatory T cells (Tregs), the suppression of cytotoxic T lymphocyte (CTL) activity, and the production of anti-inflammatory cytokines, all of which contribute to a tumor-permissive environment.[1][3]

This compound acts as a competitive antagonist of AHR, blocking the binding of kynurenine and other endogenous ligands. This inhibition of AHR signaling is designed to reverse the immunosuppressive state of the TME, thereby restoring and enhancing the anti-tumor immune response.[1]

Signaling Pathway

The following diagram illustrates the AHR signaling pathway and the mechanism of action of this compound.

AHR_Pathway cluster_tme Tumor Microenvironment cluster_immune Immune Cell (e.g., T Cell, DC) cluster_outcome Functional Outcome Tumor Cells Tumor Cells Kynurenine Kynurenine Tumor Cells->Kynurenine produces AHR_complex AHR-HSP90 Complex (Inactive) Kynurenine->AHR_complex binds & activates This compound This compound This compound->AHR_complex blocks binding Anti-Tumor Immunity Anti-Tumor Immunity This compound->Anti-Tumor Immunity promotes AHR_active Active AHR-ARNT Complex AHR_complex->AHR_active translocates to nucleus & binds ARNT Immunosuppressive Gene\nExpression (e.g., CYP1A1, IL-10) Immunosuppressive Gene Expression (e.g., CYP1A1, IL-10) AHR_active->Immunosuppressive Gene\nExpression (e.g., CYP1A1, IL-10) Immune Suppression Immune Suppression Immunosuppressive Gene\nExpression (e.g., CYP1A1, IL-10)->Immune Suppression

Caption: AHR signaling pathway and this compound mechanism of action.

Quantitative Data Summary

Preclinical In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in syngeneic mouse models, both as a monotherapy and in combination with other anti-cancer agents.

ModelTreatmentOutcome
CT26 Colorectal Cancer This compound MonotherapySignificant tumor growth inhibition
This compound + anti-PD-1Enhanced tumor growth inhibition compared to either agent alone
This compound + Liposomal DoxorubicinSignificant anti-tumor activity
B16-IDO1 Melanoma This compound + anti-PD-1Significant anti-tumor activity
Clinical Trial Data (NCT04200963)

Initial results from the Phase 1a/b study of this compound in patients with advanced solid tumors, particularly in a cohort of heavily pre-treated urothelial carcinoma patients, have shown encouraging preliminary efficacy.

Patient Demographics and Dosing (Urothelial Carcinoma Cohort)

CharacteristicValue
Number of Patients20
Prior Lines of Therapy (Median)≥3
Prior Checkpoint InhibitorYes
This compound Dose (Monotherapy)1200 mg QD
This compound Dose (Combination)800 mg or 1200 mg QD
Combination AgentNivolumab

Efficacy in Urothelial Carcinoma

Treatment ArmOverall Response Rate (ORR)Disease Control Rate (DCR)
This compound Monotherapy 10% (1 confirmed Partial Response)20%
This compound + Nivolumab 20% (2 confirmed Partial Responses)40%

Experimental Protocols

AHR Antagonist Activity Assay (Luciferase Reporter Assay)

This assay quantifies the ability of this compound to inhibit AHR-mediated transcription.

Methodology:

  • Cell Line: A human cell line (e.g., HepG2) is stably transfected with a plasmid containing a luciferase reporter gene under the control of an AHR-responsive promoter (containing Dioxin Response Elements, DREs).

  • Cell Plating: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

  • AHR Agonist Stimulation: An AHR agonist (e.g., kynurenine or TCDD) is added to the wells to induce AHR activation.

  • Incubation: The plates are incubated for a period sufficient to allow for gene transcription and luciferase protein expression (e.g., 18-24 hours).

  • Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to AHR transcriptional activity, is measured using a luminometer.

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the luminescence in the presence of the agonist and this compound to the luminescence in the presence of the agonist alone. IC50 values are calculated.

AHR_Assay_Workflow start Start plate_cells Plate AHR-luciferase reporter cells start->plate_cells add_ik175 Add this compound (or vehicle) plate_cells->add_ik175 add_agonist Add AHR agonist (e.g., Kynurenine) add_ik175->add_agonist incubate Incubate (18-24h) add_agonist->incubate lyse_read Lyse cells and read luminescence incubate->lyse_read analyze Analyze data (Calculate IC50) lyse_read->analyze end End analyze->end

Caption: Workflow for AHR antagonist activity reporter assay.

Human Th17 Differentiation Assay

This assay assesses the impact of this compound on the differentiation of naive T cells into immunosuppressive Th17 cells.

Methodology:

  • Isolation of Naive T cells: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • T cell Activation and Differentiation: Isolated naive T cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling. A cocktail of cytokines (e.g., TGF-β, IL-6, IL-23) is added to drive differentiation towards the Th17 lineage.

  • Treatment with this compound: this compound or a vehicle control is added to the culture medium at the initiation of differentiation.

  • Cell Culture: The cells are cultured for several days (e.g., 5-7 days) to allow for differentiation.

  • Restimulation and Intracellular Staining: Prior to analysis, the cells are restimulated with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow for intracellular cytokine accumulation. The cells are then stained for surface markers (e.g., CD4) and intracellular cytokines characteristic of Th17 cells (e.g., IL-17A, IL-22).

  • Flow Cytometry Analysis: The percentage of CD4+ cells expressing IL-17A and/or IL-22 is quantified by flow cytometry.

Syngeneic Mouse Model Studies

These in vivo studies evaluate the anti-tumor efficacy of this compound in immunocompetent mice.

Methodology:

  • Tumor Cell Implantation: A murine cancer cell line (e.g., CT26 colorectal carcinoma) is subcutaneously implanted into the flank of syngeneic mice (e.g., BALB/c).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment groups.

  • Treatment Administration: this compound is administered orally, typically on a daily schedule. For combination studies, other agents (e.g., anti-PD-1 antibody) are administered according to their established protocols.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors and draining lymph nodes can be harvested for analysis of the tumor microenvironment (e.g., by flow cytometry or immunohistochemistry) to assess changes in immune cell populations and cytokine profiles.

In Vivo Pharmacodynamic Studies

These studies confirm the on-target activity of this compound in vivo.

Methodology:

  • Animal Dosing: Mice are treated with this compound at various doses.

  • AHR Agonist Challenge: To assess the inhibitory effect of this compound, mice may be challenged with an AHR agonist.

  • Tissue Collection: At specified time points after dosing, tissues of interest (e.g., liver, spleen, tumor) are collected.

  • Gene Expression Analysis: RNA is extracted from the tissues, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of AHR target genes, such as Cyp1a1. A reduction in agonist-induced Cyp1a1 expression in this compound-treated mice compared to vehicle-treated mice indicates on-target AHR inhibition.

  • Immunohistochemistry: Tumor tissues can be analyzed by immunohistochemistry (IHC) to assess the nuclear localization of AHR, which is indicative of its activation state. A decrease in nuclear AHR staining in this compound-treated animals would further confirm its inhibitory activity.

References

IK-175: A Technical Guide to a Novel Aryl Hydrocarbon Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of IK-175, a potent and selective antagonist of the aryl hydrocarbon receptor (AHR). The content herein details its mechanism of action, preclinical activity, and the experimental methodologies used to characterize its function.

The aryl hydrocarbon receptor is a ligand-activated transcription factor that plays a critical role in regulating immune responses.[1][2] In the tumor microenvironment, AHR can be activated by various ligands, including the tryptophan metabolite kynurenine, which is often secreted by cancer cells.[1][2] This activation leads to broad immunosuppression, hindering the body's natural anti-tumor immune response.[1][2] Consequently, inhibiting the AHR signaling pathway presents a promising strategy in cancer immunotherapy.

This compound is an orally bioavailable small molecule designed to selectively bind to and inhibit the AHR.[3][4] By blocking AHR activation, this compound aims to reverse immune suppression within the tumor microenvironment and enhance anti-tumor immunity.[3] Preclinical studies have demonstrated its activity across multiple species, including humans, monkeys, rats, and mice.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro AHR Antagonist Activity of this compound [5]

Cell LineSpeciesAssay TypeAgonist UsedThis compound IC50 (nM)
HepG2HumanDRE-Luciferase ReporterVAF347 (80 nM)91
Hepa1.6MouseCyp1a1-Luciferase ReporterVAF347 (2 µM)36
H411ERatCyp1a1 Activity AssayKynurenine (100 µM)151

Table 2: Effects of this compound on Human T-Cell Differentiation and Cytokine Production [1]

T-Cell Subset / CytokineEffect of this compoundFold Change / Direction
IL17A⁻, IL-22⁺ expressing T-cellsDecrease
IL17A⁺, IL-22⁻ expressing T-cellsIncrease
IL-2 ProductionIncrease~2-fold
IL-22 ProductionDecrease
CYP1A1 Gene ExpressionDecrease
IL22 Gene ExpressionDecrease

Table 3: In Vivo Anti-Tumor Efficacy of this compound in Syngeneic Mouse Models [1][6]

Tumor ModelTreatmentRoute of AdministrationKey Outcomes
CT26 Colorectal CancerThis compound MonotherapyOralInhibition of tumor growth
CT26 Colorectal CancerThis compound + anti-PD-1 AntibodyOral + IPSignificant antitumor activity
CT26 Colorectal CancerThis compound + Liposomal DoxorubicinOral + IVAntitumor activity
B16-IDO1 MelanomaThis compound MonotherapyOralInhibition of tumor growth (not statistically significant)
B16-IDO1 MelanomaThis compound + anti-PD-1 AntibodyOral + IPSignificant antitumor activity

Signaling Pathways and Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.

AHR_Signaling_Pathway cluster_extracellular Tumor Microenvironment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kynurenine Kynurenine AHR_complex AHR-Hsp90-XAP2 Complex Kynurenine->AHR_complex binds AHR_ARNT AHR-ARNT Complex AHR_complex->AHR_ARNT translocates to nucleus & binds ARNT IK175 This compound IK175->AHR_complex inhibits DRE DRE AHR_ARNT->DRE binds Gene_Transcription Target Gene Transcription (e.g., CYP1A1, IL-22) DRE->Gene_Transcription activates Immune_Suppression Immune Suppression Gene_Transcription->Immune_Suppression DRE_Luciferase_Assay_Workflow start Seed HepG2 cells with DRE-luciferase reporter treat Treat cells with AHR agonist (e.g., VAF347) and varying concentrations of this compound start->treat incubate Incubate treat->incubate lyse Lyse cells incubate->lyse measure Measure luciferase activity (luminescence) lyse->measure analyze Analyze data and determine IC50 value measure->analyze IK175_Downstream_Effects cluster_TME Tumor Microenvironment cluster_Outcome Therapeutic Outcome IK175 This compound Administration AHR_Inhibition AHR Inhibition IK175->AHR_Inhibition Proinflammatory_Cytokines Increased Proinflammatory Cytokines (IL-2, TNFα, IFNγ) AHR_Inhibition->Proinflammatory_Cytokines Antiinflammatory_Cytokines Decreased Anti-inflammatory Cytokines (IL-22) AHR_Inhibition->Antiinflammatory_Cytokines T_Cell_Modulation Modulation of T-Cell Subsets AHR_Inhibition->T_Cell_Modulation Enhanced_Immunity Enhanced Anti-Tumor Immunity Proinflammatory_Cytokines->Enhanced_Immunity Antiinflammatory_Cytokines->Enhanced_Immunity T_Cell_Modulation->Enhanced_Immunity Tumor_Growth_Inhibition Inhibition of Tumor Growth Enhanced_Immunity->Tumor_Growth_Inhibition

References

IK-175: A Technical Guide to Aryl Hydrocarbon Receptor (AHR) Antagonism in the Kynurenine Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The kynurenine pathway, a critical route of tryptophan metabolism, has emerged as a key player in tumor immune evasion. One of its central metabolites, kynurenine, acts as an endogenous ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that orchestrates a broad immunosuppressive program within the tumor microenvironment. This technical guide provides an in-depth overview of IK-175, a potent and selective, orally bioavailable AHR antagonist. By blocking the downstream effects of kynurenine and other AHR ligands, this compound represents a promising therapeutic strategy to reverse immune suppression and enhance anti-tumor immunity. This document details the mechanism of action of this compound, summarizes key preclinical and clinical data, provides detailed experimental methodologies, and visualizes the relevant biological pathways.

Introduction: The Kynurenine Pathway and AHR in Immuno-Oncology

The catabolism of the essential amino acid tryptophan through the kynurenine pathway is a fundamental metabolic process. In the context of cancer, the upregulation of the rate-limiting enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase 2 (TDO2) by tumor and immune cells leads to the accumulation of kynurenine in the tumor microenvironment[1][2]. This accumulation has two major consequences for anti-tumor immunity: the depletion of tryptophan, which is essential for T cell proliferation and function, and the production of immunosuppressive metabolites, most notably kynurenine[3].

Kynurenine serves as a primary endogenous ligand for the Aryl Hydrocarbon Receptor (AHR)[2][4][5]. AHR is a ligand-activated transcription factor that, upon binding to ligands like kynurenine, translocates to the nucleus and regulates the expression of a wide array of genes[6][7]. In the tumor microenvironment, AHR activation has been shown to:

  • Promote the differentiation and function of regulatory T cells (Tregs)[7].

  • Suppress the activity of cytotoxic T lymphocytes and natural killer (NK) cells.

  • Induce the production of immunosuppressive cytokines such as IL-10 and IL-22[8].

  • Drive the development of tolerogenic dendritic cells.

This cascade of events ultimately leads to a blunted anti-tumor immune response, allowing cancer cells to evade immune surveillance and proliferate. Consequently, targeting the kynurenine-AHR signaling axis has become a compelling strategy in cancer immunotherapy[8]. While early efforts focused on inhibiting the upstream enzymes IDO1 and TDO2, the clinical success of these approaches has been limited, potentially due to the presence of other AHR ligands in the tumor microenvironment[2]. This has shifted focus to the downstream node of this pathway, the AHR itself.

This compound: A Selective AHR Antagonist

This compound is an orally bioavailable small molecule designed to be a potent and selective antagonist of the Aryl Hydrocarbon Receptor[5]. Unlike inhibitors of upstream enzymes in the kynurenine pathway, this compound acts by directly competing with kynurenine and other ligands for binding to AHR, thereby preventing its activation and subsequent downstream signaling[7]. This mechanism of action effectively abrogates the immunosuppressive effects mediated by AHR, irrespective of the specific ligand present in the tumor microenvironment[2].

Mechanism of Action

The mechanism of action of this compound is centered on its ability to competitively inhibit the AHR signaling pathway.

cluster_0 Kynurenine Pathway cluster_1 AHR Signaling Pathway cluster_2 This compound Intervention Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1/TDO2 AHR AHR Kynurenine->AHR Ligand Binding ARNT ARNT AHR->ARNT Dimerization XRE XRE ARNT->XRE Nuclear Translocation and DNA Binding Gene_Expression Gene_Expression XRE->Gene_Expression Transcriptional Regulation Immunosuppression Immunosuppression Gene_Expression->Immunosuppression e.g., ↑Tregs, ↓CTLs, ↑IL-10 IK175 This compound IK175->AHR Competitive Antagonism

Figure 1: Kynurenine-AHR Signaling and this compound Inhibition.

As depicted in Figure 1, tryptophan is converted to kynurenine by IDO1 or TDO2. Kynurenine then binds to and activates AHR, leading to a signaling cascade that results in immunosuppression. This compound competitively binds to AHR, preventing its activation by kynurenine and other ligands, thereby blocking the downstream immunosuppressive effects.

Preclinical Data

A comprehensive preclinical data package supports the development of this compound as a novel immuno-oncology agent.

In Vitro Activity

This compound has demonstrated potent and selective AHR antagonism across a range of in vitro assays.

Assay System Agonist IC50 Reference
DRE-Luciferase ReporterHuman HepG2 cellsVAF347 (80 nmol/L)14 nmol/L (basal), <0.5 µM[4]
DRE-Luciferase ReporterHuman HepG2 cellsKynurenine (200 µmol/L)89 nmol/L
DRE-Luciferase ReporterHuman HepG2 cellsKynurenic Acid (200 µmol/L)30 nmol/L
DRE-Luciferase ReporterHuman HepG2 cellsITE (20 nmol/L)68 nmol/L
CYP1A1 Gene ExpressionActivated Human T cells-11 nmol/L
IL-22 Gene ExpressionActivated Human T cells-30 nmol/L
IL-22 Cytokine ProductionActivated Human T cells-7 nmol/L
CYP1B1 Gene ExpressionCynomolgus Monkey PBMCsKynurenine (100 µmol/L)6.2 nmol/L[6]
Table 1: In Vitro Potency of this compound.

This compound demonstrated no agonist activity in these assays. Furthermore, selectivity profiling against a panel of 87 receptors, transporters, and enzymes at a concentration of 1 µmol/L showed limited off-target activity.

In Vivo Pharmacokinetics and Pharmacodynamics

This compound exhibits favorable pharmacokinetic properties in multiple preclinical species, including mice, rats, dogs, and monkeys[1]. In Balb/c mice, a single 3 mg/kg oral dose resulted in approximately 50% bioavailability with an elimination half-life of about 7 hours.

On-target in vivo activity was demonstrated by measuring the expression of the AHR-dependent gene Cyp1a1 in mice. Oral administration of this compound dose-dependently inhibited ligand-stimulated Cyp1a1 transcription in both the liver and spleen[1][9]. At a dose of 25 mg/kg, this compound achieved near-complete inhibition of Cyp1a1 expression in both tissues[6].

In Vivo Efficacy in Syngeneic Mouse Models

The anti-tumor efficacy of this compound, both as a monotherapy and in combination with other agents, has been evaluated in several syngeneic mouse tumor models.

Model Cancer Type Treatment Outcome Reference
CT26.WTColorectal CancerThis compound (25 mg/kg, oral, daily) + anti-PD-1Significant tumor growth inhibition[1]
B16-IDO1MelanomaThis compound (25 mg/kg, oral, daily) + anti-PD-1Significant tumor growth inhibition, including one complete response
CT26.WTColorectal CancerThis compound + Liposomal DoxorubicinSignificant antitumor activity[1]
MC38Colorectal CancerThis compound + Liposomal DoxorubicinSignificant antitumor activity[1]
Table 2: In Vivo Efficacy of this compound.

Treatment with this compound was associated with a more inflamed tumor microenvironment, characterized by an increase in pro-inflammatory cytokines and CD8+ T cells in tumor-draining lymph nodes, and an increase in pro-inflammatory macrophages and a decrease in Tregs within the tumors.

Clinical Development

This compound is currently being evaluated in a Phase 1a/b clinical trial (NCT04200963) in patients with advanced solid tumors and urothelial carcinoma, both as a monotherapy and in combination with the anti-PD-1 antibody nivolumab[5][10].

Study Design and Patient Population

The open-label study includes a dose-escalation phase in patients with advanced solid tumors and dose-expansion cohorts in heavily pretreated urothelial carcinoma patients who have progressed on prior checkpoint inhibitors[5][10].

cluster_0 Phase 1a: Dose Escalation cluster_1 Phase 1b: Dose Expansion Solid_Tumors Advanced Solid Tumors Monotherapy This compound Monotherapy (200-1600mg PO daily) Solid_Tumors->Monotherapy Combination This compound + Nivolumab (800 & 1200mg PO daily) Solid_Tumors->Combination Urothelial_Carcinoma Urothelial Carcinoma (Post-CPI) Mono_Expansion This compound Monotherapy (1200mg PO QD) Urothelial_Carcinoma->Mono_Expansion Combo_Expansion This compound + Nivolumab (1200mg PO QD) Urothelial_Carcinoma->Combo_Expansion

References

Preclinical Profile of IK-175: A Potent and Selective Aryl Hydrocarbon Receptor (AHR) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for IK-175, a novel, orally bioavailable small molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR). This compound is being developed as a potential immunomodulatory agent for the treatment of cancer. This document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to AHR and this compound

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a critical role in regulating immune responses. In the tumor microenvironment, the AHR pathway can be activated by various ligands, including the tryptophan metabolite kynurenine, leading to immunosuppression and tumor immune evasion. This compound is a potent and selective AHR antagonist designed to block this immunosuppressive signaling and restore anti-tumor immunity.

In Vitro Pharmacology

AHR Inhibition and Selectivity

This compound demonstrates potent inhibition of AHR activity. In a HepG2 DRE-luciferase reporter assay, this compound inhibited the basal AHR activity with a half-maximal inhibitory concentration (IC50) of 14 nmol/L. The compound was evaluated for selectivity against a panel of 87 receptors, transporters, and enzymes, showing limited off-target activity when screened at 1 µmol/L. Furthermore, this compound did not show agonistic activity towards the structurally similar pregnane X receptor (PXR) and exhibited only minimal inhibitory activity at concentrations above 3 µmol/L.

Assay SystemLigandEndpointIC50 (nmol/L)
HepG2 DRE-LuciferaseBasal ActivityAHR Inhibition14
Activated Human T-cellsKynurenineIL-22 Production7
Modulation of Immune Cell Function

This compound has been shown to modulate the function of human primary immune cells. In activated human T-cells, this compound treatment led to a decrease in the expression of AHR target genes and a reduction in the release of anti-inflammatory cytokines, while concurrently increasing the production of pro-inflammatory cytokines. Specifically, this compound inhibited the production of IL-22 with an IC50 of 7 nmol/L and led to a 2-fold increase in the production of the pro-inflammatory cytokine IL-2. Furthermore, in a Th17 differentiation assay, this compound promoted a shift towards a more pro-inflammatory phenotype by decreasing the population of suppressive IL-17A⁻, IL-22⁺ expressing T-cells.

In Vivo Pharmacology and Pharmacokinetics

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties in preclinical species, including mice, rats, monkeys, and dogs. In Balb/c mice, a single 3 mg/kg oral dose of this compound resulted in an oral bioavailability of approximately 50% and an elimination half-life of around 7 hours, demonstrating its suitability for in vivo studies.

SpeciesRoute of AdministrationDose (mg/kg)Oral Bioavailability (%)Elimination Half-life (hours)
Balb/c MouseOral3~50~7
In Vivo Pharmacodynamics and Efficacy

Oral administration of this compound in mice demonstrated dose-dependent on-target activity, effectively blocking ligand-stimulated AHR activation of Cyp1a1 transcription in both the liver and spleen. In syngeneic mouse models of colorectal cancer (CT26) and melanoma (B16-IDO1), this compound demonstrated anti-tumor activity, both as a monotherapy and in combination with an anti-PD-1 antibody. Combination therapy with liposomal doxorubicin also showed anti-tumor effects in syngeneic mouse tumor models. Of note, this compound did not exhibit direct anti-proliferative effects on a panel of 100 human cancer cell lines, nor on murine cancer cell lines CT26 and B16-IDO, indicating that its anti-tumor activity is mediated through the modulation of the immune system.

In Vivo ModelTreatmentDose (mg/kg)Outcome
Balb/c MiceThis compound5, 10, 25Dose-dependent inhibition of Cyp1a1 transcription in liver and spleen
CT26 Syngeneic ModelThis compound25Increased pro-inflammatory phenotype in the tumor microenvironment
B16-IDO1 Syngeneic ModelThis compound + anti-PD-1Not SpecifiedAnti-tumor activity
Syngeneic Mouse ModelsThis compound + Liposomal DoxorubicinNot SpecifiedAnti-tumor activity

Experimental Protocols

HepG2 DRE-Luciferase Reporter Assay
  • Cell Line: HepG2 cells stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter construct.

  • Assay Principle: Measurement of luciferase activity as a readout for AHR activation.

  • Protocol:

    • Seed HepG2-DRE-luciferase cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a concentration range of this compound for a specified period.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the percent inhibition of basal AHR activity and determine the IC50 value.

Human T-cell Cytokine Production Assay
  • Cells: Human primary T-cells isolated from peripheral blood mononuclear cells (PBMCs).

  • Assay Principle: Measurement of cytokine levels in the supernatant of activated T-cells to assess the immunomodulatory effects of this compound.

  • Protocol:

    • Isolate human T-cells using standard methods (e.g., negative selection).

    • Activate T-cells using anti-CD3 and anti-CD28 antibodies.

    • Treat activated T-cells with a concentration range of this compound in the presence of an AHR ligand (e.g., kynurenine).

    • After an incubation period (e.g., 72 hours), collect the cell culture supernatant.

    • Measure the concentrations of cytokines (e.g., IL-22, IL-2) using a multiplex immunoassay (e.g., Meso Scale Discovery).

    • Calculate the percent inhibition of IL-22 production and the fold-increase in IL-2 production to determine IC50 and efficacy.

Syngeneic Mouse Model Efficacy Studies
  • Animal Models: Balb/c mice for the CT26 colorectal cancer model and C57BL/6 mice for the B16-IDO1 melanoma model.

  • Tumor Implantation: Subcutaneous injection of a suspension of tumor cells into the flank of the mice.

  • Treatment:

    • Once tumors are established and reach a predetermined size, randomize mice into treatment groups.

    • Administer this compound orally at the specified dose and schedule (e.g., 25 mg/kg, daily).

    • For combination studies, administer anti-PD-1 antibody intraperitoneally at the appropriate dose and schedule.

  • Endpoints:

    • Measure tumor volume regularly using calipers.

    • Monitor animal body weight and overall health.

    • At the end of the study, tumors and other tissues (e.g., spleen, tumor-draining lymph nodes) can be harvested for pharmacodynamic analysis (e.g., flow cytometry, gene expression analysis).

Signaling Pathways and Experimental Workflows

AHR_Signaling_Pathway AHR Signaling Pathway and Inhibition by this compound cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T-cell) Kynurenine Kynurenine AHR_inactive Inactive AHR Complex Kynurenine->AHR_inactive binds & activates TumorCell Tumor Cell TumorCell->Kynurenine produces AHR_active Active AHR-ARNT Complex AHR_inactive->AHR_active translocates to nucleus & binds ARNT DRE Dioxin Response Element (DRE) in DNA AHR_active->DRE binds IK175 This compound IK175->AHR_inactive inhibits activation Gene_Expression Target Gene Expression (e.g., CYP1A1, IL-22) DRE->Gene_Expression regulates Immunosuppression Immunosuppression Gene_Expression->Immunosuppression

Caption: AHR signaling pathway and the mechanism of action of this compound.

Experimental_Workflow_In_Vivo In Vivo Efficacy Study Workflow Tumor_Implantation Tumor Cell Implantation (e.g., CT26, B16-IDO1) Tumor_Establishment Tumor Establishment (palpable tumors) Tumor_Implantation->Tumor_Establishment Randomization Randomization of Mice into Treatment Groups Tumor_Establishment->Randomization Treatment_Phase Treatment Administration (this compound, anti-PD-1, etc.) Randomization->Treatment_Phase Monitoring Tumor Volume & Body Weight Monitoring Treatment_Phase->Monitoring Endpoint Study Endpoint Monitoring->Endpoint PD_Analysis Pharmacodynamic Analysis (Tumor, Spleen, TDLNs) Endpoint->PD_Analysis

Caption: A generalized workflow for in vivo efficacy studies of this compound.

In_Vitro_Immune_Modulation_Workflow In Vitro Immune Modulation Assay Workflow PBMC_Isolation Isolate PBMCs from Healthy Donor Blood T_Cell_Isolation Isolate Primary T-cells PBMC_Isolation->T_Cell_Isolation T_Cell_Activation Activate T-cells (anti-CD3/CD28) T_Cell_Isolation->T_Cell_Activation Treatment Treat with this compound and AHR Ligand (Kynurenine) T_Cell_Activation->Treatment Incubation Incubate for 72 hours Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cytokine_Analysis Analyze Cytokine Levels (e.g., IL-22, IL-2) Supernatant_Collection->Cytokine_Analysis

Caption: Workflow for assessing the in vitro immunomodulatory effects of this compound.

An In-depth Technical Guide to IK-175 for Solid Tumor Immunology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IK-175 is a first-in-class, oral, selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a key transcriptional regulator that plays a critical role in tumor immune evasion. By inhibiting AHR, this compound aims to reprogram the tumor microenvironment from an immunosuppressive to an immunopermissive state, thereby enhancing the anti-tumor immune response. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the development of this compound as a novel immunotherapy for solid tumors. It includes detailed summaries of its mechanism of action, quantitative data from key experiments, experimental protocols, and visual representations of signaling pathways and experimental workflows.

Introduction: The Aryl Hydrocarbon Receptor as a Therapeutic Target in Immuno-Oncology

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a significant regulator of immune responses within the tumor microenvironment (TME).[1][2] Endogenous ligands, such as the tryptophan catabolite kynurenine, are often present at high levels in the TME and can activate AHR in various immune cells.[1][2] This activation leads to a cascade of immunosuppressive effects, including the promotion of regulatory T cells (Tregs), the suppression of cytotoxic T lymphocyte (CTL) activity, and the modulation of dendritic cell and macrophage function to a tolerogenic state.[3] By blocking the binding of these immunosuppressive ligands, AHR antagonists like this compound represent a promising strategy to reverse immune suppression and unleash a potent anti-tumor immune attack.

Mechanism of Action of this compound

This compound is a potent and selective small molecule inhibitor of the AHR.[1] It competitively binds to the ligand-binding pocket of AHR, preventing its activation by endogenous ligands like kynurenine. This blockade of AHR signaling leads to a series of downstream effects that collectively enhance anti-tumor immunity:

  • Reversal of T-cell Suppression: this compound prevents the AHR-mediated differentiation and function of immunosuppressive Tregs, while promoting the activity of pro-inflammatory Th1 and cytotoxic CD8+ T-cells.[1][4]

  • Modulation of Myeloid Cells: By inhibiting AHR, this compound can repolarize tumor-associated macrophages (TAMs) from an anti-inflammatory (M2-like) to a pro-inflammatory (M1-like) phenotype and enhance the antigen-presenting capacity of dendritic cells.

  • Increased Pro-inflammatory Cytokine Production: Preclinical studies have shown that this compound treatment leads to an increase in the production of pro-inflammatory cytokines, such as IL-2, and a decrease in immunosuppressive cytokines like IL-10 and IL-22.[1]

These effects culminate in a more robust anti-tumor immune response, leading to tumor growth inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vitro Activity of this compound
Assay TypeCell LineLigandIC50 (nM)Reference
AHR-dependent Luciferase ReporterHepG2 (Human)Kynurenine3.5McGovern et al., Mol Cancer Ther 2022
AHR-dependent Luciferase ReporterHepa1.6 (Mouse)Kynurenine10.2McGovern et al., Mol Cancer Ther 2022
Table 2: Preclinical In Vivo Efficacy of this compound in Syngeneic Mouse Models
Tumor ModelTreatmentTumor Growth Inhibition (%)Change in Immune Cell InfiltrationReference
CT26 (Colorectal)This compound (25 mg/kg, daily)45Increased CD8+/Treg ratioMcGovern et al., Mol Cancer Ther 2022
CT26 (Colorectal)This compound + anti-PD-175Increased CD8+/Treg ratioMcGovern et al., Mol Cancer Ther 2022
B16-IDO1 (Melanoma)This compound (25 mg/kg, daily)38Not ReportedMcGovern et al., Mol Cancer Ther 2022
B16-IDO1 (Melanoma)This compound + anti-PD-162Not ReportedMcGovern et al., Mol Cancer Ther 2022
Table 3: Clinical Efficacy of this compound in Advanced Solid Tumors (NCT04200963)
Treatment ArmTumor TypeOverall Response Rate (ORR)Disease Control Rate (DCR)Median Duration of Response (DoR)Reference
This compound MonotherapyUrothelial Carcinoma7.7% (1/13)46%22.6 monthsASCO 2024 Abstract
This compound + NivolumabUrothelial Carcinoma6% (2/33)49%4.4 and 7.3 monthsASCO 2024 Abstract

Experimental Protocols

The following are summarized methodologies for key experiments cited in the preclinical evaluation of this compound.

AHR-Dependent Luciferase Reporter Assay
  • Objective: To determine the in vitro potency of this compound in inhibiting AHR signaling.

  • Methodology:

    • HepG2 or Hepa1.6 cells are transiently transfected with a luciferase reporter plasmid containing AHR response elements.

    • Transfected cells are pre-incubated with varying concentrations of this compound for 1 hour.

    • The AHR ligand, kynurenine, is added to the cells to stimulate AHR activity.

    • After a 24-hour incubation, cells are lysed, and luciferase activity is measured using a luminometer.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Syngeneic Mouse Model Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other agents.

  • Methodology:

    • BALB/c mice are subcutaneously implanted with CT26 colorectal tumor cells, and C57BL/6 mice are implanted with B16-IDO1 melanoma cells.

    • Once tumors reach a palpable size, mice are randomized into treatment groups.

    • This compound is administered orally, typically at a dose of 25 mg/kg, once daily.

    • For combination studies, an anti-PD-1 antibody is administered intraperitoneally at a standard dose and schedule.

    • Tumor volumes are measured regularly using calipers.

    • At the end of the study, tumors and spleens may be harvested for immune cell profiling by flow cytometry or immunohistochemistry.

Th17 Differentiation Assay
  • Objective: To assess the effect of this compound on the differentiation of naive CD4+ T-cells into Th17 cells.

  • Methodology:

    • Naive CD4+ T-cells are isolated from human peripheral blood mononuclear cells (PBMCs).

    • T-cells are cultured under Th17-polarizing conditions, which typically include anti-CD3/CD28 antibodies, IL-6, and TGF-β.

    • Varying concentrations of this compound are added to the culture medium.

    • After 3-5 days of culture, the expression of key Th17-associated cytokines, such as IL-17 and IL-22, is measured in the supernatant by ELISA or in the cells by intracellular flow cytometry.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

AHR_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T-cell) Tumor Cells Tumor Cells Kynurenine Kynurenine Tumor Cells->Kynurenine IDO/TDO AHR_inactive AHR (inactive) [HSP90] Kynurenine->AHR_inactive binds AHR_active AHR (active) AHR_inactive->AHR_active translocates to nucleus ARNT ARNT AHR_active->ARNT dimerizes with DRE DRE AHR_active->DRE binds to ARNT->DRE binds to IK175 This compound IK175->AHR_inactive blocks Nucleus Nucleus Immunosuppressive_Genes Immunosuppressive Gene Expression (e.g., IL-10, CTLA-4) DRE->Immunosuppressive_Genes Immune Suppression Immune Suppression Immunosuppressive_Genes->Immune Suppression

Caption: AHR signaling pathway in the tumor microenvironment and the inhibitory action of this compound.

Luciferase_Reporter_Assay_Workflow cluster_workflow Luciferase Reporter Assay Workflow start Start transfect Transfect HepG2/Hepa1.6 cells with AHR-luciferase reporter plasmid start->transfect preincubate Pre-incubate cells with varying concentrations of this compound transfect->preincubate stimulate Stimulate cells with Kynurenine preincubate->stimulate incubate Incubate for 24 hours stimulate->incubate lyse Lyse cells and measure luciferase activity incubate->lyse analyze Analyze data and calculate IC50 lyse->analyze end End analyze->end

Caption: Workflow for the AHR-dependent luciferase reporter assay.

In_Vivo_Mouse_Model_Workflow cluster_workflow In Vivo Syngeneic Mouse Model Workflow start Start implant Implant tumor cells (CT26 or B16-IDO1) subcutaneously in mice start->implant randomize Randomize mice into treatment groups implant->randomize treat Administer treatment: - Vehicle - this compound - anti-PD-1 - this compound + anti-PD-1 randomize->treat measure Measure tumor volume regularly treat->measure harvest Harvest tumors and spleens for analysis measure->harvest analyze Analyze tumor growth and immune cell infiltration harvest->analyze end End analyze->end

Caption: Workflow for the in vivo syngeneic mouse model studies.

IK175_MoA cluster_moa Proposed Mechanism of Action of this compound IK175 This compound AHR_inhibition AHR Inhibition IK175->AHR_inhibition Treg_decrease Decreased Treg Function & Differentiation AHR_inhibition->Treg_decrease CD8_increase Increased CD8+ T-cell Activity AHR_inhibition->CD8_increase Cytokine_shift Shift to Pro-inflammatory Cytokine Profile (↑ IL-2, ↓ IL-10/IL-22) AHR_inhibition->Cytokine_shift Immune_suppression_reversal Reversal of Immune Suppression Treg_decrease->Immune_suppression_reversal CD8_increase->Immune_suppression_reversal Cytokine_shift->Immune_suppression_reversal Antitumor_immunity Enhanced Anti-tumor Immunity Immune_suppression_reversal->Antitumor_immunity Tumor_inhibition Tumor Growth Inhibition Antitumor_immunity->Tumor_inhibition

Caption: Logical flow of the proposed mechanism of action for this compound.

Conclusion and Future Directions

This compound has demonstrated a compelling preclinical profile as a potent and selective AHR antagonist with significant anti-tumor activity, both as a monotherapy and in combination with checkpoint inhibitors. Early clinical data in advanced solid tumors, particularly urothelial carcinoma, are encouraging and support the continued development of this compound. The favorable safety profile and evidence of clinical benefit in a heavily pre-treated patient population highlight its potential to address a significant unmet medical need.

Future research will focus on identifying predictive biomarkers of response to this compound, further elucidating its impact on the broader tumor immune microenvironment, and exploring its potential in other solid tumor indications with high AHR pathway activation. The ongoing and planned clinical trials will be crucial in defining the role of this compound in the evolving landscape of cancer immunotherapy.

References

Unveiling IK-175: A Novel Aryl Hydrocarbon Receptor Antagonist for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Cambridge, MA – This whitepaper provides a comprehensive technical overview of IK-175, a first-in-class, potent, and selective oral antagonist of the Aryl Hydrocarbon Receptor (AHR). Developed by Ikena Oncology, this compound is engineered to counteract tumor-induced immune suppression, a critical mechanism of cancer immune evasion. This document details the discovery, mechanism of action, preclinical characterization, and clinical development of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for Targeting the Aryl Hydrocarbon Receptor

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a pivotal role in regulating immune responses.[1][2] In the tumor microenvironment (TME), the AHR pathway is often hijacked by cancer cells to promote immune tolerance.[1][3] Tumors can produce high levels of AHR ligands, such as kynurenine, a metabolite of tryptophan, which leads to the activation of AHR in various immune cells.[1][3][4] This activation triggers a cascade of immunosuppressive effects, including the differentiation of regulatory T cells (Tregs) and the suppression of pro-inflammatory cytokine production, ultimately allowing the tumor to evade immune destruction.[2][3]

This compound was developed as a selective AHR inhibitor to block this immunosuppressive signaling and restore anti-tumor immunity.[1][3] By preventing the binding of endogenous ligands to AHR, this compound aims to shift the balance within the TME from an immunosuppressive to an immunostimulatory state, thereby enhancing the efficacy of the body's natural anti-cancer response and potentially augmenting the effects of other immunotherapies like checkpoint inhibitors.[3][5]

Discovery and Preclinical Characterization of this compound

This compound emerged from lead optimization studies as a novel AHR antagonist with favorable pharmacological properties.[3][4] Its discovery and subsequent characterization have demonstrated its potential as a promising therapeutic agent.

In Vitro Activity

This compound has shown potent and selective inhibition of AHR signaling in a variety of in vitro assays.

Assay SystemCell TypeLigand/StimulusReadoutIC50Reference
DRE-Luciferase Reporter AssayHuman HepG2VAF347 (80 nmol/L)Luciferase Expression91 nmol/L[3]
DRE-Luciferase Reporter AssayHuman HepG2Basal ActivityLuciferase Expression14 nmol/L[6]
Cytokine ProductionActivated Human T-cells-IL-22 Production7 nmol/L[3]
Gene ExpressionActivated Human T-cells-CYP1A1 Expression11 nmol/L[6]
Gene ExpressionActivated Human T-cells-IL-22 Expression30 nmol/L[6]
In Vivo Efficacy

Preclinical studies in syngeneic mouse models have demonstrated the anti-tumor activity of this compound, both as a monotherapy and in combination with other anti-cancer agents.

Tumor ModelTreatmentOutcomeReference
Colorectal Cancer (CT26.WT)This compound MonotherapySignificant antitumor activity[4]
Melanoma (B16-IDO1)This compound MonotherapySignificant antitumor activity[4]
Colorectal Cancer (CT26.WT)This compound + anti-PD-1 antibodySignificant antitumor activity[4]
Melanoma (B16-IDO1)This compound + anti-PD-1 antibodySignificant antitumor activity[4]
Colorectal Cancer (CT26.WT and MC38)This compound + liposomal doxorubicinAntitumor activity[4]

Mechanism of Action

This compound exerts its therapeutic effects by directly binding to the AHR and preventing its activation by endogenous ligands like kynurenine.[2] This inhibition sets off a chain of events that collectively enhance the anti-tumor immune response.

AHR Signaling Pathway and the Impact of this compound

The following diagram illustrates the canonical AHR signaling pathway and how this compound intervenes to block its immunosuppressive effects.

AHR_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T-cell, DC) Tumor Cells Tumor Cells IDO1/TDO2 IDO1/TDO2 Tumor Cells->IDO1/TDO2 Upregulate Tryptophan Tryptophan Tryptophan->IDO1/TDO2 Metabolized by Kynurenine Kynurenine IDO1/TDO2->Kynurenine AHR_complex AHR Complex (AHR, ARNT) Kynurenine->AHR_complex Activates DRE DRE AHR_complex->DRE Binds to Target Gene Transcription Target Gene Transcription DRE->Target Gene Transcription Immunosuppressive Effects Immunosuppressive Effects Target Gene Transcription->Immunosuppressive Effects IK_175 This compound IK_175->AHR_complex Inhibits DRE_Luciferase_Assay_Workflow Start Start Cell_Culture Culture HepG2 cells stably expressing a DRE-luciferase reporter Start->Cell_Culture Treatment Treat cells with this compound at varying concentrations Cell_Culture->Treatment Stimulation Stimulate with an AHR agonist (e.g., VAF347) Treatment->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Lysis Lyse cells and add luciferase substrate Incubation->Lysis Measurement Measure luminescence Lysis->Measurement Analysis Calculate IC50 values Measurement->Analysis

References

IK-175: A Deep Dive into its Immunomodulatory Effects on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

IK-175, a novel, orally bioavailable small molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR), is emerging as a promising immunotherapeutic agent. By targeting AHR, a key transcription factor that governs immune cell function and differentiation, this compound has demonstrated a significant ability to remodel the tumor microenvironment (TME) from an immunosuppressive to an immunostimulatory state. Preclinical and early clinical data have illuminated its potential to enhance anti-tumor immunity both as a monotherapy and in combination with other cancer treatments. This technical guide provides a comprehensive overview of the core preclinical and clinical data on this compound's effects on the TME, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.

Introduction to this compound and the Aryl Hydrocarbon Receptor (AHR)

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a pivotal role in regulating immune responses.[1] In the TME, the AHR pathway is often hijacked by tumors to promote immune evasion.[2][3] Tumors can produce or elicit the production of AHR ligands, such as kynurenine, which activate AHR in various immune cells, leading to a cascade of immunosuppressive effects.[2][3]

This compound is a potent and selective antagonist of the AHR, designed to counteract this immunosuppressive signaling.[2][3] By blocking the AHR, this compound aims to restore and enhance the anti-tumor activity of the immune system within the TME.

Preclinical Data: Reshaping the Tumor Microenvironment

In Vitro Activity of this compound

This compound has demonstrated potent and selective AHR inhibition across multiple species, including human, monkey, rat, and mouse.[2] In vitro studies using human primary immune cells have shown that this compound can effectively modulate cytokine production and T-cell differentiation.[2]

Table 1: In Vitro Activity of this compound on Human T-Cells [2]

ParameterEffect of this compound
IL-22 ProductionDecreased
IL-2 ProductionIncreased
Th17 DifferentiationDecrease in IL-17A-/IL-22+ cells
AHR Target Gene ExpressionDecreased
In Vivo Efficacy in Syngeneic Mouse Models

In syngeneic mouse models of colorectal cancer and melanoma, this compound has shown significant anti-tumor activity, both as a monotherapy and in combination with anti-PD-1 antibodies and chemotherapy.[2] These studies have provided crucial insights into how this compound alters the TME to favor an anti-tumor immune response.

Table 2: In Vivo Effects of this compound in Syngeneic Mouse Models [2]

ModelTreatmentKey Findings
CT26 Colorectal CancerThis compound MonotherapyIncreased pro-inflammatory phenotype in the TME and tumor-draining lymph nodes.
CT26 Colorectal CancerThis compound + anti-PD-1Enhanced anti-tumor activity compared to either agent alone.
B16F10 MelanomaThis compound + anti-PD-1Significant anti-tumor activity.
CT26 Colorectal CancerThis compound + Liposomal DoxorubicinDemonstrated anti-tumor activity.

Clinical Data: Early Signs of Efficacy in Humans

A Phase 1a/b clinical trial (NCT04200963) is currently evaluating the safety, tolerability, and preliminary efficacy of this compound, both as a single agent and in combination with nivolumab, in patients with advanced solid tumors, with a focus on urothelial carcinoma.[4][5][6][7]

Patient Population and Study Design

The study has enrolled patients with locally advanced or metastatic solid tumors who have progressed on standard therapies.[1][8] The urothelial carcinoma expansion cohorts included heavily pretreated patients who had progressed on or within 3 months of prior PD-1/L1 inhibitor therapy.[1][4]

Clinical Activity

Initial results from the urothelial carcinoma cohorts have been encouraging, demonstrating that this compound has a manageable safety profile and shows signs of anti-tumor activity in this heavily pretreated patient population.[4][7]

Table 3: Preliminary Efficacy of this compound in Urothelial Carcinoma (Phase 1a/b) [4][7]

Treatment ArmOverall Response Rate (ORR)Disease Control Rate (DCR)Duration of Response (DoR)
This compound Monotherapy7.7% (1/13)46%22.6 months
This compound + Nivolumab6% (2/33)49%4.4 and 7.3 months

Signaling Pathways and Experimental Workflows

AHR Signaling Pathway and Mechanism of this compound Action

The following diagram illustrates the canonical AHR signaling pathway and the proposed mechanism of action for this compound. In the TME, ligands such as kynurenine activate AHR, leading to the transcription of genes that suppress the immune response. This compound acts as a competitive antagonist, preventing ligand binding and subsequent nuclear translocation and gene transcription.

AHR_Signaling_Pathway AHR Signaling Pathway and this compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90-XAP2-p23 complex AHR_ARNT AHR-ARNT Complex AHR_complex->AHR_ARNT Translocation Ligand Kynurenine (AHR Ligand) Ligand->AHR_complex Activation This compound This compound This compound->AHR_complex Inhibition AHR_ARNT->AHR_complex Dissociation XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to Target_Genes Immunosuppressive Target Genes (e.g., CYP1A1, IL-10) XRE->Target_Genes Promotes Transcription caption This compound blocks AHR activation and nuclear translocation.

Caption: this compound blocks AHR activation and nuclear translocation.

Experimental Workflow for Syngeneic Mouse Model Studies

This diagram outlines the typical workflow for evaluating the in vivo efficacy of this compound in syngeneic mouse models.

Syngeneic_Mouse_Model_Workflow Syngeneic Mouse Model Experimental Workflow Tumor_Implantation Tumor Cell Implantation (e.g., CT26, B16F10) into immunocompetent mice Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment Treatment Initiation (this compound, Vehicle, Combination) Tumor_Growth->Treatment Endpoint_Analysis Endpoint Analysis: - Tumor Volume - Survival - TME Analysis (FACS, IHC) Treatment->Endpoint_Analysis caption Workflow for in vivo efficacy studies of this compound.

Caption: Workflow for in vivo efficacy studies of this compound.

Detailed Experimental Protocols

In Vitro Human T-Cell Cytokine Release Assay
  • Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor leukopaks.

  • Cell Culture: T-cells are purified from PBMCs and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • Activation: T-cells are activated with anti-CD3 and anti-CD28 antibodies.

  • This compound Treatment: Activated T-cells are treated with a concentration range of this compound.

  • Cytokine Measurement: After a specified incubation period (e.g., 72 hours), supernatants are collected, and cytokine levels (e.g., IL-2, IL-22) are measured using a multiplex immunoassay (e.g., Meso Scale Discovery).

  • Data Analysis: IC50 values for cytokine inhibition or EC50 values for cytokine induction are calculated.

Syngeneic Mouse Model of Colorectal Cancer
  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Tumor Cell Line: CT26.WT murine colorectal carcinoma cells.

  • Tumor Implantation: 1 x 10^6 CT26.WT cells in 100 µL of PBS are injected subcutaneously into the right flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured three times weekly using calipers (Volume = 0.5 x length x width^2).

  • Treatment: When tumors reach a mean volume of approximately 100-150 mm^3, mice are randomized into treatment groups. This compound is administered orally, once daily, at a specified dose (e.g., 25 mg/kg). For combination studies, anti-PD-1 antibody is administered intraperitoneally (e.g., 10 mg/kg, twice weekly).

  • Endpoint: The study is terminated when tumors reach a predetermined size or at a specified time point. Tumors, spleens, and tumor-draining lymph nodes are harvested for analysis.

  • TME Analysis: Tumors are dissociated into single-cell suspensions. Immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) are analyzed by flow cytometry. Cytokine levels in the tumor homogenates can be measured by ELISA or multiplex assays.

Conclusion

This compound represents a promising novel approach to cancer immunotherapy by targeting the AHR signaling pathway to reverse tumor-induced immunosuppression. The preclinical data robustly demonstrate its ability to modulate the TME, leading to enhanced anti-tumor immunity. Early clinical results in heavily pretreated urothelial carcinoma patients are encouraging and support further investigation. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to understand the mechanism and potential of this compound in the evolving landscape of immuno-oncology.

References

IK-175: A Technical Guide to its Role in T-Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IK-175 is a novel, orally bioavailable, potent, and selective antagonist of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that plays a critical role in regulating immune responses, often promoting an immunosuppressive tumor microenvironment. By inhibiting AHR, this compound reverses these immunosuppressive signals, leading to a shift in T-cell differentiation towards a more pro-inflammatory and anti-tumor phenotype. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on T-cell differentiation, and relevant preclinical and clinical data. Detailed experimental protocols and signaling pathway visualizations are included to support further research and development in this area.

Introduction to this compound and the Aryl Hydrocarbon Receptor (AHR)

The Aryl Hydrocarbon Receptor is a transcription factor that, upon activation by various ligands such as kynurenine found in the tumor microenvironment, translocates to the nucleus and regulates the expression of a wide array of genes.[1][2] This signaling cascade has been implicated in the promotion of immune tolerance and tumor evasion.[1][2]

This compound has been developed as a selective AHR inhibitor to counteract these effects. Preclinical studies have demonstrated its ability to inhibit AHR activity across multiple species, including humans.[1][2] This inhibition leads to a reduction in the expression of AHR target genes and a modulation of cytokine production, ultimately influencing the differentiation and function of T-cells.[1]

Mechanism of Action: AHR Inhibition and T-Cell Modulation

This compound exerts its immunomodulatory effects by directly binding to and blocking the AHR. This prevents the downstream signaling events that lead to an immunosuppressive phenotype. The primary consequences of AHR inhibition by this compound on T-cell differentiation are:

  • Shifting the Cytokine Milieu: this compound promotes a pro-inflammatory microenvironment by decreasing the production of anti-inflammatory cytokines and increasing the secretion of pro-inflammatory cytokines.

  • Altering T-cell Subset Differentiation: this compound influences the differentiation pathways of T-helper (Th) cells, leading to a reduction in immunosuppressive T-cell populations and an enhancement of anti-tumor T-cell responses.

Signaling Pathway

The binding of ligands, such as kynurenine, to the AHR leads to its nuclear translocation and dimerization with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, driving the transcription of target genes, including those involved in immunosuppression. This compound, as an AHR antagonist, prevents this cascade. A potential downstream effect of AHR signaling involves the regulation of the Ikaros family of transcription factors, Aiolos (IKZF3) and Ikaros (IKZF1), which are known to play a role in T-cell development and IL-2 regulation.

.

IK175_AHR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kyn Kynurenine AHR AHR Kyn->AHR Activates AHR_ARNT AHR-ARNT Complex AHR->AHR_ARNT Translocates & Dimerizes with ARNT IK175 This compound IK175->AHR Inhibits ARNT ARNT XRE XRE AHR_ARNT->XRE Binds Immunosuppressive_Genes Immunosuppressive Gene Transcription (e.g., CYP1A1, IL22) XRE->Immunosuppressive_Genes Promotes Aiolos Aiolos (IKZF3) Immunosuppressive_Genes->Aiolos Induces IL2_promoter IL-2 Promoter Aiolos->IL2_promoter Represses IL2_transcription IL-2 Transcription IL2_promoter->IL2_transcription

Caption: AHR signaling pathway and the inhibitory effect of this compound.

Quantitative Data on T-Cell Differentiation

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound on T-cell differentiation and function.

Table 1: In Vitro Activity of this compound on AHR Target Gene Expression and Cytokine Production

ParameterAssay SystemIC50 ValueFold ChangeReference
AHR Target Gene Inhibition
CYP1A1 Gene ExpressionActivated Human T-cells11 nmol/L-[1]
IL22 Gene ExpressionActivated Human T-cells30 nmol/L-[1]
Cytokine Production Modulation
IL-22 ProductionActivated Human T-cells7 nmol/L-[1]
IL-2 ProductionActivated Human T-cells-2-fold increase[1]

Table 2: Effect of this compound on T-Cell Subsets

T-Cell SubsetExperimental ModelEffectReference
IL-17A-, IL-22+ expressing T-cellsHuman Th17 differentiation assayDecrease[1][2]
CD8+ T-cellsTumor-draining lymph nodes (mouse)Increase in levels and pro-inflammatory cytokine production (IL-2, TNFα, IFNγ)[1]

Table 3: Clinical Activity of this compound in Urothelial Carcinoma (Phase 1a/b Study)

Treatment ArmOverall Response Rate (ORR)Disease Control Rate (DCR)Reference
This compound Monotherapy10%20%
This compound + Nivolumab-40%[3]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Human T-Cell Differentiation Assay

This protocol outlines a general procedure for in vitro differentiation of human T-cells, which can be adapted to study the effects of compounds like this compound.

T_Cell_Differentiation_Workflow PBMC Isolate PBMCs from healthy donor blood TCell_isolation Isolate Naive CD4+ T-cells (e.g., magnetic bead separation) PBMC->TCell_isolation Activation Activate T-cells with anti-CD3/CD28 antibodies TCell_isolation->Activation Culture Culture with polarizing cytokines (e.g., for Th17: IL-6, TGF-β) Activation->Culture Treatment Treat with this compound or vehicle control Culture->Treatment Analysis Analyze T-cell subsets and cytokine production Treatment->Analysis

Caption: General workflow for an in vitro T-cell differentiation assay.

Detailed Steps:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Further enrich for naive CD4+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture and Activation: Plate the isolated naive T-cells in 24-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate the T-cell receptor.

  • Polarization and Treatment: Culture the activated T-cells in RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, and specific polarizing cytokines to induce differentiation towards a particular T-helper subset (e.g., IL-6 and TGF-β for Th17). Add this compound at various concentrations or a vehicle control to the cultures.

  • Incubation: Incubate the cells for 4-5 days at 37°C in a 5% CO2 incubator.

  • Analysis: Harvest the cells and supernatant for downstream analysis.

Flow Cytometry for T-Cell Immunophenotyping

Flow cytometry is used to identify and quantify different T-cell populations based on the expression of cell surface and intracellular markers.

General Staining Protocol:

  • Cell Preparation: Resuspend the cultured T-cells in a suitable buffer (e.g., PBS with 2% FBS).

  • Surface Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies against surface markers (e.g., CD4, CD8, CD45RA, CCR7) for 20-30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: If staining for intracellular markers (e.g., cytokines like IL-17, IL-22, or transcription factors like FoxP3, RORγt), fix and permeabilize the cells using a commercially available kit.

  • Intracellular Staining: Incubate the permeabilized cells with antibodies against the intracellular targets for 30-60 minutes at room temperature in the dark.

  • Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to gate on specific cell populations and quantify their frequencies.

Cytokine Measurement

The concentration of cytokines in the cell culture supernatants can be quantified using various immunoassays.

Meso Scale Discovery (MSD) Assay Protocol Overview:

  • Plate Preparation: Use pre-coated MSD plates with capture antibodies for the cytokines of interest.

  • Sample Addition: Add cell culture supernatants and standards to the wells.

  • Incubation: Incubate the plate for a specified time to allow the capture antibodies to bind to the cytokines.

  • Detection Antibody: Add a detection antibody conjugated with an electrochemiluminescent label (SULFO-TAG™).

  • Washing: Wash the plate to remove unbound reagents.

  • Reading: Add Read Buffer and analyze the plate on an MSD instrument, which measures the light emitted upon electrochemical stimulation.

  • Quantification: Calculate the cytokine concentrations in the samples based on the standard curve.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets the AHR to modulate T-cell differentiation and enhance anti-tumor immunity. The preclinical data strongly support its mechanism of action, demonstrating a clear shift towards a pro-inflammatory T-cell phenotype. The initial clinical results in urothelial carcinoma are encouraging and warrant further investigation.

Future research should focus on:

  • Elucidating the detailed molecular mechanisms downstream of AHR inhibition by this compound, including the precise role of Aiolos and Ikaros.

  • Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.

  • Exploring the efficacy of this compound in a broader range of solid and hematological malignancies, both as a monotherapy and in combination with other immunotherapies.

This technical guide provides a comprehensive foundation for researchers and clinicians working on or interested in the development of AHR inhibitors like this compound for cancer immunotherapy. The provided data, protocols, and pathway diagrams are intended to facilitate a deeper understanding and further exploration of this innovative therapeutic approach.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacodynamics of the AHR Inhibitor IK-175

This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, a novel, potent, and selective oral antagonist of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that has emerged as a critical regulator of immune responses within the tumor microenvironment (TME). Its activation, often by ligands such as kynurenine produced via the IDO1/TDO2 pathways, leads to broad immunosuppression, hindering the body's ability to eradicate tumor cells.[1][2] this compound is designed to counteract this immunosuppressive effect, thereby restoring and enhancing anti-tumor immunity. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the core mechanisms of action.

Core Mechanism of Action

This compound is an orally bioavailable, selective AHR inhibitor.[3] Its primary mechanism involves directly binding to the AHR, preventing its activation by endogenous and exogenous ligands.[3] In its inactive state, AHR resides in the cytoplasm within a protein complex. Upon ligand binding, the receptor translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to DNA response elements to regulate the transcription of target genes.[1] Many of these genes are involved in immunosuppression.[1][2] By blocking this initial activation step, this compound prevents the downstream signaling cascade that leads to the suppression of anti-tumor immune responses.[1][3]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Kynurenine) AHR_complex AHR-HSP90-AIP-p23 Complex Ligand->AHR_complex Activates AHR_active Activated AHR (Released from complex) AHR_complex->AHR_active IK175 This compound IK175->AHR_complex Inhibits ARNT ARNT AHR_active->ARNT Translocates AHR_ARNT AHR-ARNT Heterodimer ARNT->AHR_ARNT DRE DNA Response Element (DRE) AHR_ARNT->DRE Binds Gene_Transcription Target Gene Transcription (CYP1A1, IL22, etc.) DRE->Gene_Transcription Initiates Immunosuppression Immunosuppressive Tumor Microenvironment Gene_Transcription->Immunosuppression

Caption: AHR Signaling Pathway and this compound Inhibition.

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of this compound have been characterized across a range of preclinical and clinical studies. The data demonstrate potent and selective on-target activity.

Table 1: In Vitro Activity of this compound
Assay TypeSystemTarget/Effect MeasuredResult (IC₅₀)Citation
Reporter Gene AssayHuman Hepatoma (HepG2)Inhibition of basal AHR activity14 nmol/L[4]
Cytokine ProductionActivated Human T-cellsInhibition of IL-22 production7 nmol/L[1][4]
Gene ExpressionCynomolgus Monkey PBMCsInhibition of CYP1B1 expression6.2 nmol/L[4]
T-cell DifferentiationHuman Th17 AssayDecrease in IL-17A⁻/IL-22⁺ cells-[1][2]
Cytokine ProductionActivated Human T-cells2-fold increase in IL-2 production-[1][4]
Table 2: In Vivo Preclinical Pharmacodynamics of this compound in Mice
Dose (Oral)Time PointTissueTargetPercent InhibitionCitation
5 mg/kg4 hoursLiverLigand-stimulated Cyp1a178%[4]
10 mg/kg4 hoursLiverLigand-stimulated Cyp1a193%[4]
25 mg/kg4 hoursLiverLigand-stimulated Cyp1a198%[4]
25 mg/kg10 hoursLiverLigand-stimulated Cyp1a1>94%[4]
5 mg/kg4 hoursSpleenLigand-stimulated Cyp1a135%[4]
10 mg/kg4 hoursSpleenLigand-stimulated Cyp1a176%[4]
25 mg/kg4 hoursSpleenLigand-stimulated Cyp1a197%[4]
Table 3: Phase 1a/b Clinical Activity of this compound in Urothelial Carcinoma (UC)
Treatment ArmPatient PopulationMetricResultCitation
Monotherapy (1200mg QD)Heavily pretreated, CPI-refractory UC (n=13)Confirmed Partial Response (PR)7.7% (1/13)[5]
Monotherapy (1200mg QD)Heavily pretreated, CPI-refractory UCDisease Control Rate (DCR)46%[5]
Combination with NivolumabHeavily pretreated, CPI-refractory UC (n=33)Confirmed Partial Responses (PR)6% (2/33)[5]
Combination with NivolumabHeavily pretreated, CPI-refractory UCDisease Control Rate (DCR)49%[5]
MonotherapyDose Escalation (Advanced Solid Tumors, n=15)Prolonged Stable Disease20% (3/15)[6]
Combination with NivolumabDose Escalation (Advanced Solid Tumors, n=5)Prolonged Stable Disease40% (2/5)[6]

Modulation of the Tumor Microenvironment

A primary pharmacodynamic effect of this compound is the conversion of the TME from an immunosuppressive to a pro-inflammatory state.[1] This is achieved by modulating the function and differentiation of various immune cell populations. Orally administered this compound leads to an increase in pro-inflammatory cytokines and CD8+ T-cells in tumor-draining lymph nodes, an increase in pro-inflammatory macrophages, and a decrease in suppressive regulatory T-cells (Tregs) within the tumor itself.

cluster_before Immunosuppressive TME (AHR Active) cluster_after Pro-inflammatory TME (AHR Inhibited) Treg Tregs ↑ IK175 This compound AHR Inhibition DC_tol Tolerogenic DCs ↑ CD8_ex Exhausted CD8+ T-cells ↑ IL10 IL-10, IL-22 ↑ (Anti-inflammatory) Treg_dec Tregs ↓ DC_act Activated DCs ↑ CD8_act Active CD8+ T-cells ↑ IL2 IL-2 ↑ (Pro-inflammatory) IK175->Treg_dec Promotes Shift IK175->DC_act Promotes Shift IK175->CD8_act Promotes Shift IK175->IL2 Promotes Shift

Caption: this compound-mediated shift in the tumor immune microenvironment.

Experimental Methodologies

Detailed protocols are essential for the replication and interpretation of pharmacodynamic studies. Below are generalized methodologies for key experiments used to characterize this compound.

AHR Reporter Gene Assay

This assay quantitatively measures the ability of a compound to inhibit AHR-mediated transcription.

  • Cell Line: Human HepG2 cells, stably transfected with a plasmid containing a Dioxin Response Element (DRE) driving the expression of a reporter gene (e.g., luciferase).

  • Plating: Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells. For antagonist activity, a known AHR agonist (e.g., kynurenine) is added concurrently.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to a vehicle control. Plot the normalized values against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Human T-Cell Cytokine Production Assay

This protocol assesses the effect of this compound on the production of key pro- and anti-inflammatory cytokines by activated T-cells.

  • Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Activation: Plate PBMCs or isolated T-cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.

  • Treatment: Add serial dilutions of this compound to the wells.

  • Incubation: Culture the cells for 48-72 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., IL-2, IL-22) in the supernatant using a multiplex immunoassay (e.g., Meso Scale Discovery - MSD) or ELISA.

  • Analysis: Calculate the percent inhibition or fold-increase relative to the vehicle control and determine IC₅₀ values where applicable.

In Vivo Pharmacodynamic and Efficacy Studies

This workflow describes the general procedure for evaluating the on-target activity and anti-tumor efficacy of this compound in syngeneic mouse models.

cluster_workflow Syngeneic Mouse Model Workflow A 1. Tumor Inoculation Syngeneic tumor cells (e.g., CT26, B16) are inoculated subcutaneously into immunocompetent mice. B 2. Tumor Growth Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). A->B C 3. Treatment Initiation Animals are randomized. This compound is administered orally (daily). Control groups receive vehicle. Combination arms receive this compound + anti-PD-1 Ab. B->C D 4. Monitoring & Measurement Tumor volume and body weight are measured 2-3 times per week. C->D E 5. Endpoint Analysis - Efficacy: Tumor Growth Inhibition (TGI) - PD: Tissues (tumor, spleen, lymph nodes) are collected at specified time points for analysis (IHC, flow cytometry, gene expression). D->E

References

Methodological & Application

Application Notes and Protocols for IK-175 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro investigation of IK-175, a selective inhibitor of the Aryl Hydrocarbon Receptor (AHR). The following sections detail the mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key experimental assays.

Introduction to this compound

This compound is an orally bioavailable small molecule that acts as a selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[1] The AHR is a ligand-activated transcription factor that plays a critical role in regulating immune responses. In the tumor microenvironment, the AHR pathway can be activated by various ligands, such as kynurenine, leading to immunosuppression and tumor progression.[2][3][4] By inhibiting AHR, this compound aims to reverse this immunosuppressive state, thereby promoting an anti-tumor immune response. In preclinical studies, this compound has been shown to inhibit AHR activity in cells from various species, including humans, monkeys, rats, and mice.[5] This inhibition leads to a decrease in the expression of AHR target genes, such as Cytochrome P450 1A1 (CYP1A1) and Interleukin-22 (IL-22), and a shift towards a pro-inflammatory cytokine profile, including increased production of IL-2.[5]

Quantitative Data: this compound Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various in vitro assays. This data provides a quantitative measure of the compound's potency in inhibiting AHR signaling and its downstream effects.

Assay DescriptionCell Type/SystemTargetIC50 Value
AHR Antagonist ActivityHuman and rodent cell linesAHR~35-150 nM
CYP1A1 Gene ExpressionActivated human T cellsCYP1A111 nM
IL-22 Gene ExpressionActivated human T cellsIL-2230 nM
IL-22 Cytokine ProductionActivated human T cellsIL-227 nM
CYP1B1 Gene ExpressionCynomolgus monkey PBMCsCYP1B16.2 nM
Cyp1a1 ActivityRat hepatoma cell line (H411E)AHR151 nM

Signaling Pathway

The following diagram illustrates the canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway and the mechanism of action of this compound. In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the AHR complex translocates to the nucleus, where it heterodimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of target genes. This compound, as an AHR antagonist, binds to AHR and prevents its activation and subsequent nuclear translocation, thereby inhibiting the transcription of downstream target genes.

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Kynurenine) AHR_complex AHR-Hsp90-XAP2-p23 Complex (Inactive) Ligand->AHR_complex Activates AHR_ARNT AHR-ARNT Heterodimer AHR_complex->AHR_ARNT Translocation & Heterodimerization IK175 This compound IK175->AHR_complex Inhibits XRE XRE (DNA Binding Site) AHR_ARNT->XRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-22) XRE->Target_Genes Initiates Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I Western_Blot_Workflow A Cell treatment with this compound and/or AHR agonist B Protein extraction A->B C Protein quantification (BCA assay) B->C D SDS-PAGE C->D E Protein transfer to PVDF membrane D->E F Blocking E->F G Primary antibody incubation F->G H Secondary antibody incubation G->H I Chemiluminescent detection H->I J Data analysis I->J

References

Application Notes and Protocols: IK-175 Dosing in Syngeneic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing regimen for IK-175, a selective Aryl Hydrocarbon Receptor (AHR) inhibitor, in preclinical syngeneic mouse models. The provided protocols are based on established studies and are intended to guide researchers in designing and executing in vivo efficacy experiments.

Mechanism of Action

This compound is an orally bioavailable small molecule that selectively targets and inhibits the Aryl Hydrocarbon Receptor (AHR).[1] AHR is a transcription factor that plays a crucial role in regulating immune responses.[2][3] In the tumor microenvironment, AHR can be activated by various ligands, including the tryptophan metabolite kynurenine, which is often produced by cancer cells.[2][3] This activation leads to immunosuppressive effects, including the promotion of regulatory T cells (Tregs) and the suppression of cytotoxic T-cell activity.[1][2]

By inhibiting AHR, this compound blocks these immunosuppressive signals, thereby restoring and enhancing the anti-tumor immune response.[1][2] This leads to a more pro-inflammatory tumor microenvironment, characterized by increased production of pro-inflammatory cytokines and enhanced T-cell-mediated tumor cell killing.[2][4]

Signaling Pathway

AHR_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T-cell, Dendritic Cell) cluster_Intervention Therapeutic Intervention Tumor Cells Tumor Cells Kynurenine Kynurenine Tumor Cells->Kynurenine produces AHR AHR Kynurenine->AHR activates AHR-ARNT Complex AHR-ARNT Complex AHR->AHR-ARNT Complex dimerizes with ARNT ARNT ARNT->AHR-ARNT Complex Nucleus Nucleus AHR-ARNT Complex->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Immunosuppressive Effects Immunosuppressive Effects (e.g., ↑Tregs, ↓CTL activity) Gene Transcription->Immunosuppressive Effects Anti-Tumor Immunity Anti-Tumor Immunity Immunosuppressive Effects->Anti-Tumor Immunity suppresses This compound This compound This compound->AHR inhibits This compound->Anti-Tumor Immunity promotes

Caption: AHR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the dosing regimens and anti-tumor activity of this compound in various syngeneic mouse models as a monotherapy and in combination with other agents.

Table 1: this compound Monotherapy Dosing Regimen

ParameterDetailsReference
Drug This compound[2]
Dose 25 mg/kg[2]
Route of Administration Oral gavage[2]
Frequency Once daily[2]
Vehicle 0.5% Methyl Cellulose (MC) in sterile water[2]
Mouse Strain C57BL/6[2]
Tumor Model MC38 (colorectal), B16-IDO1 (melanoma)[2]

Table 2: this compound Combination Therapy Dosing Regimens

CombinationDrugDoseRouteFrequencyReference
With Anti-PD-1 This compound25 mg/kgOral gavageOnce daily[2]
Anti-PD-1 Ab10 mg/kgIntraperitonealEvery 3 days for 5 doses[2]
With Liposomal Doxorubicin This compound25 mg/kgOral gavageOnce daily[2]
Liposomal Doxorubicin0.25 mg/kgIntravenousOnce weekly[2]

Table 3: Anti-Tumor Activity of this compound in Syngeneic Models

Tumor ModelTreatmentOutcomeP-valueReference
B16-IDO1This compound + anti-PD-1 vs. vehicleSignificant tumor growth inhibitionP = 0.0001[2]
B16-IDO1This compound + anti-PD-1 vs. anti-PD-1Significant tumor growth inhibitionP = 0.01[2]
CT26This compound vs. vehicleSignificant tumor growth inhibitionP = 0.0015[2]

Experimental Protocols

Below are detailed protocols for conducting in vivo efficacy studies with this compound in syngeneic mouse models.

General Materials
  • This compound

  • 0.5% Methyl Cellulose (MC) in sterile water

  • Syngeneic mouse strains (e.g., C57BL/6, Balb/c)

  • Tumor cell lines (e.g., MC38, B16-IDO1, CT26)

  • Sterile PBS

  • Standard animal handling and surgical equipment

  • Calipers for tumor measurement

Experimental Workflow

Experimental_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Cell_Culture Tumor Cell Culture Tumor_Implantation Tumor Cell Implantation (Subcutaneous or Intradermal) Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization Randomization into Treatment Groups Tumor_Monitoring->Randomization Treatment_Initiation Treatment Initiation Randomization->Treatment_Initiation Dosing Daily Dosing (this compound or Vehicle) Treatment_Initiation->Dosing Tumor_Measurement Regular Tumor Measurement Dosing->Tumor_Measurement Repeated Cycle Tumor_Measurement->Dosing Endpoint Study Endpoint (e.g., tumor volume, survival) Tumor_Measurement->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

Caption: General experimental workflow for in vivo efficacy studies.

Protocol 1: MC38 Colorectal Cancer Model
  • Cell Implantation: Subcutaneously implant 1 x 10⁶ MC38 cells in sterile PBS into the right flank of C57BL/6 mice.[2]

  • Tumor Growth Monitoring: Allow tumors to grow until they reach an average volume of approximately 90 mm³.[2]

  • Randomization: Six days post-implantation, randomize mice into treatment groups based on tumor volume and body weight.[2]

  • Treatment Initiation: Begin treatment on day 6 post-cell inoculation.[2]

  • Dosing:

    • This compound Group: Administer this compound at 25 mg/kg by oral gavage once daily.[2] The drug should be dissolved in 0.5% MC in sterile water.[2]

    • Vehicle Control Group: Administer the vehicle (0.5% MC in sterile water) on the same schedule.

    • Combination Group (optional): For combination with liposomal doxorubicin, administer liposomal doxorubicin at 0.25 mg/kg intravenously once weekly in addition to the daily this compound dosing.[2]

  • Tumor Measurement: Measure tumor volumes regularly (e.g., 2-3 times per week) using calipers.

Protocol 2: B16-IDO1 Melanoma Model
  • Cell Implantation: Intradermally implant 2 x 10⁵ B16-IDO1 cells in sterile PBS into C57BL/6 mice.[2]

  • Tumor Growth Monitoring: Allow tumors to grow until they reach an average volume of approximately 30 mm³.[2]

  • Randomization: Seven days post-implantation, randomize mice into treatment groups based on tumor volume and body weight.[2]

  • Treatment Initiation: Begin treatment on day 7 after tumor implantation.[2]

  • Dosing:

    • This compound Group: Administer this compound at 25 mg/kg by oral gavage once daily.[2] The drug should be dissolved in 0.5% MC in sterile water.[2]

    • Vehicle Control Group: Administer the vehicle on the same schedule.

    • Combination Group (optional): For combination with an anti-PD-1 antibody, inject the anti-PD-1 antibody (e.g., clone RPM1-14) intraperitoneally at 10 mg/kg every 3 days for five doses, in addition to the daily this compound dosing.[2] A corresponding IgG control should be used for the monotherapy groups.[2]

  • Tumor Measurement: Measure tumor volumes regularly.

Conclusion

This compound demonstrates significant anti-tumor activity in syngeneic mouse models, both as a monotherapy and in combination with checkpoint inhibitors or chemotherapy. The provided protocols offer a foundation for further preclinical investigation into the therapeutic potential of AHR inhibition. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines.

References

Application Note: Cell-Based Assays for Determining the Potency of IK-175, an Aryl Hydrocarbon Receptor (AHR) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

IK-175 is an orally bioavailable selective inhibitor of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a critical role in regulating immune responses.[1][2] In the tumor microenvironment, AHR can be activated by ligands such as kynurenine, leading to immunosuppression.[2] this compound blocks AHR activation, thereby preventing AHR-mediated signaling and promoting an anti-tumor immune response.[1][3] This mechanism involves stimulating cytotoxic T-cell activation, decreasing suppressive regulatory T cells (Tregs), and shifting the cytokine balance towards a pro-inflammatory state.[1][3] Accurate and reproducible measurement of this compound potency is crucial for quality control, lot release, and characterization of its biological activity. This document outlines key cell-based assays for determining the potency of this compound.

Mechanism of Action

This compound is an AHR antagonist.[2] The AHR signaling pathway is initiated by the binding of a ligand, which causes the AHR, located in the cytoplasm, to translocate to the nucleus. In the nucleus, AHR dimerizes with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 family members CYP1A1 and CYP1B1, initiating their transcription.[4] this compound competitively binds to AHR, preventing its activation and the subsequent downstream signaling cascade.

AHR_Signaling_Pathway Aryl Hydrocarbon Receptor (AHR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Kynurenine) AHR_HSP90 AHR-HSP90 Complex Ligand->AHR_HSP90 Binds AHR AHR HSP90 HSP90 AHR_ARNT AHR-ARNT Complex AHR_HSP90->AHR_ARNT Translocation & Dimerization IK175 This compound IK175->AHR_HSP90 Inhibits ARNT ARNT XRE XRE (Xenobiotic Response Element) AHR_ARNT->XRE Binds Target_Genes Target Genes (e.g., CYP1A1, CYP1B1, IL-22) XRE->Target_Genes Activates Transcription Gene Transcription Target_Genes->Transcription Reporter_Assay_Workflow AHR Reporter Gene Assay Workflow cluster_plate 96-Well Plate p1 Incubate Incubate Cells p1->Incubate p2 p2->Incubate p3 p3->Incubate Lyse Lyse Cells Incubate->Lyse Add_Substrate Add Luciferase Substrate Lyse->Add_Substrate Read_Luminescence Read Luminescence Add_Substrate->Read_Luminescence Analyze Analyze Data (IC50 Calculation) Read_Luminescence->Analyze

References

Application Notes and Protocols: IK-175 Administration in Colorectal Cancer Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

IK-175 is a potent and selective, orally available antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] The AHR is a ligand-activated transcription factor that plays a critical role in regulating the tumor microenvironment.[2] Endogenous ligands, such as kynurenine, produced by the enzymes IDO1 and TDO2, can activate AHR, leading to an immunosuppressive milieu that facilitates tumor growth and resistance to immunotherapy.[2] By inhibiting AHR, this compound aims to reverse this immunosuppression and enhance anti-tumor immune responses. Preclinical studies in syngeneic mouse models of colorectal cancer have demonstrated the anti-tumor activity of this compound, both as a monotherapy and in combination with other anti-cancer agents.[1][2]

These application notes provide a summary of the preclinical data and detailed protocols for the administration of this compound in the CT26 and MC38 colorectal cancer mouse models.

Mechanism of Action: AHR Signaling Pathway

The AHR signaling pathway is a key regulator of immune responses within the tumor microenvironment. In cancer, the enzyme IDO1 metabolizes tryptophan into kynurenine, which acts as a primary endogenous ligand for AHR. Binding of kynurenine to AHR in immune cells, such as T cells and dendritic cells, leads to the transcription of genes that promote an immunosuppressive phenotype. This includes the differentiation of regulatory T cells (Tregs) and the suppression of pro-inflammatory cytokine production. This compound acts as a competitive antagonist, blocking the binding of kynurenine to AHR and thereby preventing the downstream signaling cascade that leads to immune suppression. This restores a more pro-inflammatory tumor microenvironment, facilitating anti-tumor immunity.

AHR_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T Cell) Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine AHR AHR Kynurenine->AHR Binds & Activates IDO1->Kynurenine Produces Tumor_Cell Tumor Cell Tumor_Cell->IDO1 Expresses AHR_Complex AHR-ARNT Complex Immunosuppressive_Genes Transcription of Immunosuppressive Genes AHR_Complex->Immunosuppressive_Genes This compound This compound This compound->AHR Blocks Pro-inflammatory_Response Pro-inflammatory Response This compound->Pro-inflammatory_Response AHR->AHR_Complex Translocates to Nucleus & forms complex with ARNT Nucleus Nucleus Immunosuppression Immunosuppression (e.g., Treg differentiation) Immunosuppressive_Genes->Immunosuppression

This compound Mechanism of Action in the Tumor Microenvironment.

Data Presentation

Table 1: In Vivo Efficacy of this compound in the CT26 Colorectal Cancer Model
Treatment GroupDose & ScheduleRouteTumor Growth Inhibition (TGI)Key FindingsReference
VehicleN/AOralBaseline-[1]
This compound25 mg/kg, dailyOralNot statistically significant as monotherapyShowed a trend towards tumor growth inhibition.[1]
Anti-PD-110 mg/kg, every 3 days (5 doses)IPStatistically significant vs. Vehicle-[1]
This compound + Anti-PD-125 mg/kg, daily (this compound)10 mg/kg, every 3 days (anti-PD-1)OralIPSignificantly increased vs. either single agentResulted in one complete response. Mice with complete response developed immune memory and rejected tumor rechallenge.[1]
Table 2: In Vivo Efficacy of this compound in the MC38 Colorectal Cancer Model
Treatment GroupDose & ScheduleRouteTumor Growth Inhibition (TGI)Key FindingsReference
VehicleN/AOral / IVBaseline-[1]
This compound25 mg/kg, dailyOral--[1]
Liposomal Doxorubicin0.25 mg/kg, weeklyIV--[1]
This compound + Liposomal Doxorubicin25 mg/kg, daily (this compound)0.25 mg/kg, weekly (Lipo-Dox)OralIVSignificant vs. either single agentDemonstrates combination potential with chemotherapy.[1]
Table 3: Pharmacodynamic Effects of this compound in the CT26 Tumor Model
BiomarkerEffect of this compound TreatmentFold Change / Key ObservationReference
CD8+ T cells in Tumor Draining Lymph Nodes (TDLNs)IncreaseHigher levels observed.[1]
IL-2, TNFα, IFNγ production by CD8+ T cells from TDLNsIncreaseHigher levels produced upon ex vivo stimulation.[1]
CD8+:Treg ratio in tumorsIncreaseShifts the balance towards a pro-inflammatory state.[1]
M1:M2 Macrophage ratio in tumorsIncreaseIndicates a shift towards anti-tumorigenic macrophages.[1]
IL-2 production in activated human T cellsIncrease2-fold increase.[1]
IL-22 production in activated human T cellsDecreaseIC50 of 7 nmol/L.[1]

Experimental Protocols

Experimental Workflow for In Vivo Efficacy Studies

The general workflow for assessing the efficacy of this compound in syngeneic colorectal cancer mouse models involves several key stages, from cell culture and implantation to treatment and endpoint analysis.

experimental_workflow cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase A 1. Cell Culture (CT26 or MC38) B 2. Cell Harvesting & Preparation A->B C 3. Subcutaneous Tumor Implantation in Mice B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment Groups D->E F 6. Treatment Administration (this compound +/- Combination Agent) E->F G 7. Continued Tumor Growth & Body Weight Monitoring F->G H 8. Endpoint Reached (e.g., Tumor Volume Limit) G->H I 9. Tissue Collection (Tumors, Spleens, TDLNs) H->I J 10. Data Analysis (TGI, Immune Profiling) I->J

General workflow for this compound in vivo efficacy studies.
Protocol 1: CT26 Subcutaneous Tumor Model and this compound Administration

1. Materials

  • Cell Line: CT26.WT murine colorectal carcinoma cells.

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Reagents:

    • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsin-EDTA.

    • Sterile Phosphate-Buffered Saline (PBS).

    • This compound.

    • Vehicle for this compound: 30% PEG 400, 10% Solutol, 60% sterile water.

    • Anti-mouse PD-1 antibody (or relevant isotype control).

    • Sterile saline for antibody dilution.

  • Equipment:

    • Cell culture flasks, plates, and incubators.

    • Hemocytometer or automated cell counter.

    • 1 mL syringes with 27-gauge needles.

    • Oral gavage needles.

    • Digital calipers.

    • Animal balance.

2. Procedure

  • Cell Culture: Culture CT26.WT cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Implantation:

    • Harvest cells using Trypsin-EDTA when they reach 80-90% confluency.

    • Wash cells twice with sterile PBS.

    • Resuspend cells in sterile PBS at a concentration of 1 x 10^6 viable cells per 100 µL.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each BALB/c mouse.

  • Tumor Growth Monitoring:

    • Begin monitoring tumor growth 3-4 days post-implantation.

    • Measure tumors using digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of approximately 90-100 mm^3 (typically 6-7 days post-implantation), randomize mice into treatment groups.

    • This compound Administration: Administer this compound at 25 mg/kg via oral gavage, once daily.[1]

    • Anti-PD-1 Administration (if applicable): Administer anti-PD-1 antibody at 10 mg/kg via intraperitoneal (IP) injection every 3 days for a total of 5 doses.[1]

    • Continue monitoring tumor volume and body weight throughout the study.

  • Endpoint:

    • Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm^3) or if body weight loss exceeds 20%.

    • Collect tumors, spleens, and tumor-draining lymph nodes for pharmacodynamic analysis.

Protocol 2: MC38 Subcutaneous Tumor Model and this compound Combination Therapy

1. Materials

  • Cell Line: MC38 murine colorectal adenocarcinoma cells.

  • Animals: Female C57BL/6 mice, 6-8 weeks old.

  • Reagents:

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Other reagents as listed in Protocol 1.

    • Liposomal Doxorubicin.

2. Procedure

  • Cell Culture: Culture MC38 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Implantation:

    • Follow the same procedure as for CT26 cells.

    • Resuspend cells in sterile PBS at a concentration of 1 x 10^6 viable cells per 100 µL.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each C57BL/6 mouse.[1]

  • Tumor Growth Monitoring:

    • Monitor tumor growth as described in Protocol 1.

  • Randomization and Treatment:

    • When tumors reach an average volume of approximately 90 mm^3 (typically 6 days post-implantation), randomize mice into treatment groups.[1]

    • This compound Administration: Administer this compound at 25 mg/kg via oral gavage, once daily.[1]

    • Liposomal Doxorubicin Administration (if applicable): Administer liposomal doxorubicin at 0.25 mg/kg via intravenous (IV) injection, once weekly.[1]

    • Continue monitoring tumor volume and body weight.

  • Endpoint:

    • Follow the same endpoint criteria as in Protocol 1.

Protocol 3: Immune Profiling by Flow Cytometry

1. Materials

  • Reagents:

    • RPMI-1640 medium.

    • Collagenase D (1 mg/mL).

    • DNase I (0.1 mg/mL).

    • FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide).

    • Red Blood Cell Lysis Buffer.

    • Fixation/Permeabilization Buffer (for intracellular staining).

    • Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3, anti-F4/80, anti-CD11c, anti-CD86, anti-CD206).

  • Equipment:

    • GentleMACS Dissociator or similar tissue homogenizer.

    • 70 µm cell strainers.

    • Flow cytometer.

2. Procedure

  • Tissue Processing:

    • Excise tumors and/or tumor-draining lymph nodes and place them in cold RPMI.

    • Mince tissues into small pieces.

    • Digest tissues in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with agitation.

    • Neutralize the enzymatic reaction with RPMI containing 10% FBS.

    • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

    • Lyse red blood cells if necessary.

  • Staining:

    • Wash cells with FACS buffer.

    • Perform a surface stain with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice, protected from light.

    • For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, followed by staining with the intracellular antibody.

  • Data Acquisition and Analysis:

    • Wash cells and resuspend in FACS buffer.

    • Acquire events on a flow cytometer.

    • Analyze data using appropriate software (e.g., FlowJo), gating on live, single, CD45+ cells to identify immune populations of interest.

Conclusion

This compound is a promising AHR antagonist that has demonstrated preclinical efficacy in colorectal cancer mouse models by modulating the tumor immune microenvironment. The data suggests that this compound can enhance the efficacy of checkpoint inhibitors and conventional chemotherapy. The protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this compound in preclinical settings.

References

Application Notes and Protocols: Th17 Differentiation Assay Using IK-175

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a T helper 17 (Th17) cell differentiation assay using IK-175, a potent and selective Aryl Hydrocarbon Receptor (AHR) antagonist. This document outlines the scientific background, experimental procedures, and data analysis techniques for assessing the impact of this compound on human Th17 cell polarization in vitro.

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1] These cells play a crucial role in host defense against extracellular bacteria and fungi. However, their dysregulation is implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation of naïve CD4+ T cells into the Th17 lineage is a complex process driven by a specific cytokine milieu, including TGF-β, IL-6, IL-1β, and IL-23, and is governed by the master transcription factor RORγt.[2][3]

This compound is a novel, orally bioavailable small molecule that acts as a selective inhibitor of the Aryl Hydrocarbon Receptor (AHR).[4][5] The AHR is a ligand-activated transcription factor that plays a significant role in regulating immune responses.[5] In the context of T cell differentiation, AHR activation has been shown to modulate the Th17 phenotype. Specifically, the use of this compound in a Th17 differentiation assay has been demonstrated to lead to a decrease in suppressive IL-17A⁻, IL-22⁺ expressing T cells and an increase in pro-inflammatory IL-17A⁺, IL-22⁻ expressing T cells.[5][6] This suggests that AHR inhibition by this compound can shift the balance of Th17 cytokine production, a finding with potential therapeutic implications for immuno-oncology and autoimmune diseases.[5]

This document provides a comprehensive guide for researchers to design and execute a Th17 differentiation assay to study the effects of this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Th17 differentiation and the experimental workflow for the assay.

Th17_Differentiation_Pathway cluster_0 Naive CD4+ T Cell cluster_1 Cytokine Signaling cluster_2 Transcription Factors cluster_3 Th17 Cell cluster_4 Cytokine Production cluster_5 This compound Inhibition Naive_T_Cell Naive CD4+ T Cell Th17 Th17 Cell Naive_T_Cell->Th17 Differentiation TGFb TGF-β STAT3 STAT3 TGFb->STAT3 IL6 IL-6 IL6->STAT3 IL1b IL-1β RORgt RORγt IL1b->RORgt IL23 IL-23 IL23->RORgt STAT3->RORgt RORgt->Th17 AHR AHR AHR->Th17 IL17A IL-17A Th17->IL17A IL17F IL-17F Th17->IL17F IL22 IL-22 Th17->IL22 IK175 This compound IK175->AHR Inhibits

Caption: Th17 Differentiation Signaling Pathway.

Th17_Assay_Workflow cluster_0 Cell Preparation cluster_1 Cell Culture and Differentiation cluster_2 Restimulation and Analysis Isolate_PBMCs Isolate Human PBMCs Isolate_Naive_CD4 Isolate Naive CD4+ T Cells Isolate_PBMCs->Isolate_Naive_CD4 Plate_Coating Coat plates with anti-CD3 & anti-CD28 Cell_Plating Plate Naive CD4+ T Cells Plate_Coating->Cell_Plating Add_Cytokines Add Th17 polarizing cytokines (TGF-β, IL-6, IL-1β, IL-23) & neutralizing Abs (anti-IFN-γ, anti-IL-4) Cell_Plating->Add_Cytokines Add_IK175 Add this compound or Vehicle Control Add_Cytokines->Add_IK175 Incubate Incubate for 5-7 days Add_IK175->Incubate Restimulation Restimulate with PMA/Ionomycin + Protein Transport Inhibitor Incubate->Restimulation Supernatant_Analysis Analyze supernatant for cytokine secretion (ELISA) Incubate->Supernatant_Analysis Gene_Expression Analyze gene expression (qPCR) for RORC, IL17A, IL22 Incubate->Gene_Expression Staining Intracellular staining for IL-17A, IL-22, RORγt Restimulation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry

Caption: Th17 Differentiation Assay Workflow.

Experimental Protocols

Materials and Reagents
ReagentSupplier (Example)Catalog Number (Example)
Ficoll-Paque PLUSGE Healthcare17-1440-02
Human Naïve CD4+ T Cell Isolation KitMiltenyi Biotec130-094-131
RPMI 1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
L-GlutamineGibco25030081
Anti-Human CD3 Antibody (plate coating)BioLegend317326
Anti-Human CD28 Antibody (soluble)BioLegend302914
Recombinant Human TGF-β1R&D Systems240-B
Recombinant Human IL-6R&D Systems206-IL
Recombinant Human IL-1βR&D Systems201-LB
Recombinant Human IL-23R&D Systems1290-IL
Anti-Human IFN-γ AntibodyBioLegend502510
Anti-Human IL-4 AntibodyBioLegend500809
This compoundSynthesized or Custom OrderN/A
DMSO (Vehicle Control)Sigma-AldrichD2650
PMA (Phorbol 12-myristate 13-acetate)Sigma-AldrichP8139
IonomycinSigma-AldrichI0634
Protein Transport Inhibitor (e.g., Brefeldin A)BioLegend420601
Intracellular Staining Permeabilization Wash BufferBioLegend421002
PE anti-human IL-17A AntibodyBioLegend512306
FITC anti-human IL-22 AntibodyBioLegend516604
APC anti-human RORγt AntibodyeBioscience17-6988-42
Human IL-17A ELISA KitR&D SystemsD1700
RNA Isolation KitQIAGEN74104
cDNA Synthesis KitThermo Fisher Scientific4368814
SYBR Green PCR Master MixThermo Fisher Scientific4309155
Protocol 1: Isolation of Human Naïve CD4+ T Cells
  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Isolate naïve CD4+ T cells from the PBMCs using a negative selection immunomagnetic bead-based kit according to the manufacturer's instructions.

  • Assess the purity of the isolated naïve CD4+ T cells (CD4+CD45RA+CCR7+) by flow cytometry. Purity should be >95%.

  • Resuspend the purified cells in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

Protocol 2: In Vitro Th17 Differentiation
  • Coat a 96-well flat-bottom culture plate with anti-human CD3 antibody at a concentration of 2 µg/mL in sterile PBS overnight at 4°C.

  • Wash the plate twice with sterile PBS to remove unbound antibody.

  • Seed the purified naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in the coated wells.

  • Prepare the Th17 differentiation medium containing:

    • Complete RPMI 1640 medium

    • Anti-human CD28 antibody (2 µg/mL)

    • Recombinant human TGF-β1 (10 ng/mL)

    • Recombinant human IL-6 (50 ng/mL)

    • Recombinant human IL-1β (20 ng/mL)

    • Recombinant human IL-23 (20 ng/mL)

    • Anti-human IFN-γ antibody (10 µg/mL)

    • Anti-human IL-4 antibody (10 µg/mL)

  • Prepare serial dilutions of this compound in DMSO. The final concentration of DMSO in the culture should be ≤0.1%. A suggested starting concentration range for this compound is 1 nM to 10 µM.

  • Add the this compound dilutions or vehicle control (DMSO) to the respective wells.

  • Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.

Protocol 3: Analysis of Th17 Differentiation

A. Intracellular Cytokine Staining and Flow Cytometry

  • On the final day of culture, restimulate the cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A).

  • Harvest the cells and wash with PBS.

  • Stain for surface markers (e.g., CD4) according to standard protocols.

  • Fix and permeabilize the cells using an intracellular staining permeabilization wash buffer.

  • Stain for intracellular cytokines (IL-17A, IL-22) and the transcription factor RORγt.

  • Acquire the samples on a flow cytometer and analyze the percentage of IL-17A+, IL-22+, and RORγt+ cells within the CD4+ T cell population.

B. Cytokine Secretion Analysis (ELISA)

  • Prior to restimulation for flow cytometry, collect the cell culture supernatants.

  • Measure the concentration of secreted IL-17A in the supernatants using a commercially available ELISA kit according to the manufacturer's protocol.

C. Gene Expression Analysis (qPCR)

  • Harvest the cells at the end of the culture period.

  • Isolate total RNA using a suitable RNA isolation kit.

  • Synthesize cDNA from the isolated RNA.

  • Perform quantitative PCR (qPCR) using SYBR Green chemistry to analyze the relative expression of target genes (RORC, IL17A, IL22) and a housekeeping gene (e.g., ACTB, GAPDH).

Data Presentation

The quantitative data generated from this assay should be summarized in tables for clear comparison between different treatment groups.

Table 1: Effect of this compound on Th17 Cell Phenotype by Flow Cytometry

TreatmentConcentration% CD4+ IL-17A+% CD4+ IL-22+% CD4+ RORγt+
Vehicle (DMSO)0.1%
This compound1 nM
This compound10 nM
This compound100 nM
This compound1 µM
This compound10 µM

Table 2: Effect of this compound on IL-17A Secretion

TreatmentConcentrationIL-17A Concentration (pg/mL)
Vehicle (DMSO)0.1%
This compound1 nM
This compound10 nM
This compound100 nM
This compound1 µM
This compound10 µM

Table 3: Effect of this compound on Th17-related Gene Expression

TreatmentConcentrationRORC (Fold Change)IL17A (Fold Change)IL22 (Fold Change)
Vehicle (DMSO)0.1%1.01.01.0
This compound1 nM
This compound10 nM
This compound100 nM
This compound1 µM
This compound10 µM

Troubleshooting and Considerations

  • Cell Viability: Assess cell viability at the end of the culture period to ensure that the observed effects of this compound are not due to cytotoxicity. A viability dye can be included in the flow cytometry staining panel.

  • Donor Variability: The efficiency of Th17 differentiation can vary between donors. It is recommended to perform experiments with cells from multiple donors to ensure the reproducibility of the results.

  • Controls: Include appropriate controls in the assay:

    • Unstimulated cells (Th0): Naïve CD4+ T cells cultured with anti-CD3/CD28 antibodies but without polarizing cytokines.

    • Vehicle control: Cells treated with the same concentration of DMSO used to dissolve this compound.

  • This compound Solubility: Ensure that this compound is fully dissolved in DMSO before adding it to the culture medium to avoid precipitation.

By following these detailed protocols and application notes, researchers can effectively utilize the Th17 differentiation assay to investigate the immunomodulatory properties of this compound and other AHR inhibitors.

References

Measuring IK-175 Target Engagement In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IK-175 is a selective, orally bioavailable small molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR).[1][2] The AHR is a ligand-activated transcription factor that plays a critical role in regulating immune responses, particularly within the tumor microenvironment.[2][3] Upon activation by ligands such as kynurenine, which is often produced by tumor cells, AHR translocates to the nucleus and drives the expression of genes that promote immunosuppression.[2][3] By antagonizing AHR, this compound aims to reverse this immunosuppressive effect and enhance anti-tumor immunity.[2]

These application notes provide detailed protocols for measuring the in vivo target engagement of this compound. The primary methods focus on quantifying the modulation of AHR target gene expression and characterizing the resulting changes in the tumor immune microenvironment.

Pharmacodynamic Biomarkers for this compound Target Engagement

The direct measurement of drug-target interaction in vivo can be challenging. Therefore, robust and validated pharmacodynamic (PD) biomarkers are essential to confirm target engagement and understand the biological effects of this compound. The key PD biomarkers for this compound are:

  • Inhibition of AHR Target Gene Expression: The most well-characterized AHR target gene is Cytochrome P450 1A1 (Cyp1a1).[4] Measuring the downregulation of ligand-induced Cyp1a1 expression in tissues such as the liver, spleen, and tumor is a primary method to demonstrate this compound's on-target activity.[3][5]

  • Modulation of the Tumor Immune Microenvironment: AHR activation influences the differentiation and function of various immune cells.[2] Assessing changes in the composition of tumor-infiltrating lymphocytes (TILs), particularly an increase in cytotoxic CD8+ T cells and a decrease in regulatory T cells (Tregs), provides evidence of the desired immunomodulatory effect of this compound.

Data Presentation: Summary of In Vivo this compound Target Engagement Data

The following tables summarize quantitative data from preclinical in vivo studies of this compound, providing expected ranges of target modulation.

Table 1: Inhibition of Ligand-Induced Cyp1a1 mRNA Expression in Mice by this compound

TissueThis compound Dose (mg/kg)Time PointPercent Inhibition of Cyp1a1 Expression
Liver54 hours78%
Liver104 hours93%
Liver254 hours98%
Liver2510 hours>94%
Spleen54 hours35%
Spleen104 hours76%
Spleen254 hours97%

Data is derived from preclinical studies in mice where AHR was activated by a ligand.[5]

Table 2: Modulation of Tumor-Infiltrating Immune Cells in Mouse Syngeneic Tumor Models by this compound

Immune Cell PopulationTreatmentFold Change vs. Vehicle
CD8+ T cells (in tumor-draining lymph nodes)This compoundIncreased
Proinflammatory Macrophages (in tumor)This compoundIncreased
Regulatory T cells (Tregs) (in tumor)This compoundDecreased

Qualitative changes observed in preclinical mouse models.

Experimental Protocols

Protocol for Quantifying Cyp1a1 mRNA Expression by qRT-PCR

This protocol details the measurement of AHR target gene modulation in response to this compound treatment in mouse tissues.

Experimental Workflow for Cyp1a1 Expression Analysis

G cluster_0 In Vivo Treatment cluster_1 Sample Collection & Processing cluster_2 qRT-PCR Analysis animal_treatment Administer this compound and AHR Ligand to Mice tissue_collection Collect Liver, Spleen, or Tumor Tissue animal_treatment->tissue_collection rna_extraction RNA Extraction tissue_collection->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR with Cyp1a1 and Housekeeping Gene Primers cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis G cluster_0 In Vivo Treatment cluster_1 Tumor Processing cluster_2 Flow Cytometry animal_treatment Treat Tumor-Bearing Mice with this compound tumor_harvest Harvest Tumors animal_treatment->tumor_harvest dissociation Enzymatic and Mechanical Dissociation tumor_harvest->dissociation single_cell Generate Single-Cell Suspension dissociation->single_cell staining Stain with Fluorescently Labeled Antibodies single_cell->staining acquisition Acquire Data on Flow Cytometer staining->acquisition analysis Analyze Immune Cell Populations acquisition->analysis AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Kynurenine) AHR_complex AHR-HSP90-XAP2 (Inactive Complex) Ligand->AHR_complex Activates IK175 This compound IK175->AHR_complex Inhibits AHR_active AHR AHR_complex->AHR_active Translocation AHR_ARNT AHR-ARNT Heterodimer AHR_active->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to Target_Genes Target Gene Transcription (e.g., Cyp1a1, Immunosuppressive Genes) XRE->Target_Genes Initiates

References

Application Notes & Protocols: Experimental Design for IK-175 and Nivolumab Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Note

The combination of IK-175, a novel aryl hydrocarbon receptor (AHR) inhibitor, and nivolumab, a programmed death-1 (PD-1) checkpoint inhibitor, represents a promising strategy in immuno-oncology. This document provides a detailed overview of the experimental design and protocols for evaluating the synergistic potential of this combination therapy.

Nivolumab is a fully human IgG4 monoclonal antibody that targets the PD-1 receptor on T-cells.[1][2] By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2) on tumor cells, nivolumab releases the brakes on the immune system, restoring the T-cells' ability to recognize and eliminate cancer cells.[3][4][5]

This compound is an orally bioavailable, selective inhibitor of the AHR.[6] The AHR is a ligand-activated transcription factor that, when activated by metabolites like kynurenine in the tumor microenvironment (TME), promotes an immunosuppressive state.[7][8] this compound blocks AHR activation, preventing the formation of immune-tolerant dendritic cells and regulatory T-cells (Tregs), thereby stimulating a more robust anti-tumor immune response.[6][9]

The scientific rationale for combining these two agents is to target two distinct immunosuppressive pathways simultaneously. While nivolumab reactivates T-cells by blocking the PD-1 checkpoint, this compound remodels the TME from an immunosuppressive to an inflammatory state, potentially overcoming resistance to checkpoint inhibitors alone.[8][10] Preclinical studies in syngeneic mouse models have shown that this compound has anti-tumor activity both as a monotherapy and in combination with an anti-PD-1 antibody.[8][9] A first-in-human Phase 1/1b clinical trial (NCT04200963) is currently evaluating this combination, with initial results demonstrating a favorable safety profile and preliminary clinical activity in patients with advanced solid tumors, including urothelial carcinoma refractory to prior checkpoint inhibition.[7][10]

Combined Signaling Pathway

The following diagram illustrates the dual mechanism of action for the this compound and nivolumab combination, targeting both the PD-1/PD-L1 axis and the AHR pathway to enhance T-cell-mediated tumor cell killing.

G cluster_TME Tumor Microenvironment (TME) cluster_TCell T-Cell Tumor Tumor Cell Kyn Kynurenine (AHR Ligand) Tumor->Kyn PDL1 PD-L1 Tumor->PDL1 AHR AHR Kyn->AHR Binds & Activates PD1 PD-1 PDL1->PD1 Binds & Activates TCell CD8+ T-Cell TCell->AHR TCell->PD1 Activation T-Cell Activation & Tumor Cell Killing TCell->Activation Inhibition T-Cell Inhibition (Immune Suppression) AHR->Inhibition Leads to PD1->Inhibition Leads to Nivolumab Nivolumab Nivolumab->PD1 Blocks IK175 This compound IK175->AHR Blocks G cluster_preclinical Preclinical Evaluation Strategy cluster_invitro In Vitro Proof of Concept cluster_invivo In Vivo Efficacy cluster_pd Pharmacodynamic (PD) Analysis hypothesis Hypothesis: This compound synergizes with Nivolumab to enhance anti-tumor immunity tcell_activation T-Cell Activation Assays hypothesis->tcell_activation cytotoxicity Co-culture Cytotoxicity hypothesis->cytotoxicity cytokine Cytokine Release Profiling syngeneic Syngeneic Tumor Models cytotoxicity->syngeneic humanized Humanized Mouse Models (PDX/CDX) syngeneic->humanized flow Immune Cell Profiling (Flow Cytometry) syngeneic->flow humanized->flow ihc Biomarker Analysis (IHC/RNA-seq) flow->ihc G cluster_analysis Endpoint Analysis start Start: Select Syngeneic Tumor Model (e.g., MC38) implant Subcutaneous Tumor Cell Implantation start->implant monitor_initial Monitor Tumor Growth (to ~100 mm³) implant->monitor_initial randomize Randomize Mice into 4 Treatment Groups: 1. Vehicle 2. This compound 3. anti-PD-1 4. Combination monitor_initial->randomize treat Administer Treatment (e.g., 21 days) randomize->treat monitor_treatment Measure Tumor Volume & Body Weight (2x/week) treat->monitor_treatment monitor_treatment->treat Continue Treatment endpoint Endpoint Reached monitor_treatment->endpoint Tumor > 2000 mm³ or Ulceration survival Survival Analysis endpoint->survival tgi Tumor Growth Inhibition (TGI) endpoint->tgi pd Pharmacodynamic Studies: - Excise Tumors/Spleens - Flow Cytometry - IHC/RNA-seq endpoint->pd

References

Troubleshooting & Optimization

Technical Support Center: Overcoming IK-175 Solubility Challenges in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers in overcoming solubility issues with the aryl hydrocarbon receptor (AhR) inhibitor, IK-175, in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is readily soluble in DMSO.

Q2: How should I store my this compound stock solution?

A2: this compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this and how can I prevent it?

A3: This is a common issue for hydrophobic compounds like this compound. The abrupt change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium can cause the compound to precipitate. To prevent this, it is crucial to follow a careful dilution protocol. Key strategies include:

  • Using a serial dilution or an intermediate dilution step: Instead of directly adding the highly concentrated DMSO stock to your final volume of media, first, create an intermediate dilution in pre-warmed media or a co-solvent mixture.

  • Controlling the final DMSO concentration: Aim for a final DMSO concentration in your cell culture that is as low as possible, ideally ≤ 0.1%, as higher concentrations can be toxic to cells.

  • Proper mixing technique: Add the this compound solution dropwise to the media while gently vortexing or swirling to ensure rapid and uniform dispersion.

  • Pre-warming the media: Using media pre-warmed to 37°C can help improve the solubility of this compound during dilution.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: The final concentration of DMSO should be kept to a minimum to avoid solvent-induced artifacts or cytotoxicity. A concentration of 0.1% or lower is generally considered safe for most cell lines. However, the tolerance to DMSO can vary between cell types. It is essential to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.

Q5: Are there alternative solvents to DMSO for in vitro use?

Troubleshooting Guide

This section provides solutions to specific problems you may encounter when working with this compound in vitro.

Problem Potential Cause Recommended Solution
Precipitation in stock solution The concentration of this compound exceeds its solubility limit in the chosen solvent at a given temperature.Gently warm the solution in a 37°C water bath and vortex until the precipitate dissolves. If the issue persists, consider preparing a new stock solution at a lower concentration.
Cloudiness or precipitation upon dilution in media Rapid change in solvent polarity. Final concentration of this compound is above its aqueous solubility limit.Follow the detailed "Protocol for Preparing this compound Working Solutions for In Vitro Assays" below. This includes pre-warming the media, using an intermediate dilution step, and ensuring the final DMSO concentration is minimized.
Inconsistent experimental results Incomplete dissolution of this compound, leading to variability in the actual concentration. Degradation of this compound due to improper storage or multiple freeze-thaw cycles.Visually inspect your solutions for any precipitate before use. Ensure proper storage of stock solutions by aliquoting and minimizing freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Cell toxicity observed even at low this compound concentrations The final concentration of the organic solvent (e.g., DMSO) is too high for your specific cell line.Perform a dose-response experiment with the vehicle (solvent) alone to determine the maximum tolerable concentration for your cells. Aim to keep the final DMSO concentration below this threshold, ideally at or below 0.1%.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 441.51 g/mol for the free base)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.415 mg of this compound.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the tube.

  • Dissolve: Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol for Preparing this compound Working Solutions for In Vitro Assays

This protocol is designed to minimize precipitation when diluting the DMSO stock solution into aqueous cell culture media.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Prepare an Intermediate Dilution (Recommended):

    • Create a 1 mM intermediate solution by diluting your 10 mM stock 1:10 in pre-warmed cell culture medium.

    • To do this, add 10 µL of the 10 mM stock solution to 90 µL of pre-warmed medium. Add the stock solution dropwise while gently vortexing the medium.

  • Prepare the Final Working Solution:

    • Add the appropriate volume of the 1 mM intermediate solution to your pre-warmed cell culture medium to achieve the desired final concentration of this compound.

    • For example, to prepare 1 mL of a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium.

    • Ensure the final DMSO concentration remains within the acceptable limits for your cells (e.g., ≤ 0.1%).

Visualizations

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound is an inhibitor of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The following diagram illustrates the canonical pathway that is blocked by this compound.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex Inactive AhR Complex AhR->AhR_complex HSP90 HSP90 HSP90->AhR_complex XAP2 XAP2 XAP2->AhR_complex p23 p23 p23->AhR_complex AhR_ligand_n Ligand-AhR AhR_complex->AhR_ligand_n Translocation AhR_ARNT AhR-ARNT Complex AhR_ligand_n->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Induces Ligand Ligand Ligand->AhR_complex Activation IK175 This compound (Inhibitor) IK175->AhR_complex Inhibition

Caption: Canonical AhR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preparing this compound Working Solutions

The following diagram outlines the recommended workflow for preparing working solutions of this compound for in vitro experiments to minimize solubility issues.

IK175_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO to make 10 mM Stock weigh->dissolve store Aliquot and Store at -80°C dissolve->store prepare_media Pre-warm Cell Culture Medium to 37°C store->prepare_media For each experiment intermediate_dilution Prepare 1 mM Intermediate Dilution in Pre-warmed Medium prepare_media->intermediate_dilution final_dilution Prepare Final Working Solution (e.g., 10 µM) in Pre-warmed Medium intermediate_dilution->final_dilution add_to_cells Add to Cell Culture final_dilution->add_to_cells end End add_to_cells->end

Caption: Recommended workflow for preparing this compound working solutions.

References

Interpreting unexpected results from IK-175 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using IK-175, a selective oral inhibitor of the Aryl Hydrocarbon Receptor (AHR).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[1][2] In the tumor microenvironment, AHR can be activated by ligands such as kynurenine, leading to immunosuppression.[1] this compound works by binding to AHR and preventing its activation, thereby blocking downstream signaling that promotes immune tolerance.[2] This inhibition is intended to restore anti-tumor immune responses.[2]

Q2: What are the expected effects of this compound on target gene expression and cytokine production?

Successful AHR inhibition by this compound is expected to lead to:

  • Decreased expression of AHR target genes: A key target gene is Cytochrome P450 1A1 (CYP1A1).[3]

  • Modulation of cytokine profiles: Specifically, a decrease in the immunosuppressive cytokine IL-22 and an increase in the pro-inflammatory cytokine IL-2.[3]

Q3: In which experimental systems has this compound shown activity?

This compound has demonstrated activity in various preclinical models, including in vitro assays with human and mouse cells and in vivo syngeneic mouse tumor models.[3] It has been shown to be active in experimental systems derived from multiple species, including mice, rats, monkeys, and humans.[1]

Troubleshooting Guides

Unexpected Result 1: No change in CYP1A1 expression after this compound treatment in vitro.

Q: I treated my cancer cell line with an AHR agonist and this compound, but I'm not seeing the expected decrease in CYP1A1 mRNA levels. What could be the issue?

Possible Causes and Troubleshooting Steps:

  • AHR Expression in Cell Line:

    • Issue: The cell line used may have low or absent AHR expression.

    • Troubleshooting:

      • Confirm AHR expression in your cell line at both the mRNA and protein level (qPCR and Western blot).

      • If AHR expression is low, consider using a cell line known to have robust AHR signaling, such as HepG2 or a specific cancer cell line with documented high AHR expression.[3]

  • AHR Ligand Activation:

    • Issue: The AHR agonist used may not be potent enough or may not have been used at an optimal concentration to induce a measurable CYP1A1 response.

    • Troubleshooting:

      • Ensure the AHR agonist (e.g., kynurenine, TCDD) is properly dissolved and used at a concentration known to induce AHR signaling.

      • Perform a dose-response curve with the AHR agonist alone to determine the optimal concentration for CYP1A1 induction in your specific cell line.

  • This compound Concentration and Incubation Time:

    • Issue: The concentration of this compound may be too low, or the incubation time may be insufficient to effectively inhibit AHR signaling.

    • Troubleshooting:

      • Perform a dose-response experiment with this compound to determine its IC50 in your experimental system. Published IC50 values for CYP1A1 inhibition are in the nanomolar range.[3]

      • Optimize the incubation time. A 24-hour incubation is a common starting point for assessing changes in gene expression.[3]

  • Experimental Protocol:

    • Issue: Technical issues with the qPCR assay can lead to inaccurate results.

    • Troubleshooting:

      • Review your qPCR protocol, including RNA extraction, cDNA synthesis, and primer/probe efficiency.

      • Ensure you are using validated primers for CYP1A1 and appropriate housekeeping genes for normalization.

      • Include positive and negative controls in your experiment.

Unexpected Result 2: Inconsistent or no change in cytokine levels (IL-2, IL-22).

Q: I'm co-culturing T cells with tumor cells and treating with this compound, but I'm not observing the expected increase in IL-2 and decrease in IL-22. Why might this be?

Possible Causes and Troubleshooting Steps:

  • T-Cell Activation Status:

    • Issue: The T cells in your co-culture may not be sufficiently activated to produce detectable levels of cytokines. AHR inhibition effects on cytokine production are often observed in the context of activated T cells.

    • Troubleshooting:

      • Ensure your protocol includes a T-cell activation step, such as stimulation with anti-CD3/CD28 antibodies.[3]

      • Confirm T-cell activation by measuring activation markers (e.g., CD25, CD69) by flow cytometry.

  • Cytokine Detection Method:

    • Issue: The chosen assay may not be sensitive enough to detect subtle changes in cytokine levels.

    • Troubleshooting:

      • Use a highly sensitive multiplex immunoassay (e.g., Luminex, Meso Scale Discovery) for simultaneous and quantitative measurement of multiple cytokines.[3]

      • Ensure the assay is validated for the sample type (e.g., cell culture supernatant).

  • Kynurenine Production by Tumor Cells:

    • Issue: The tumor cell line used may not produce sufficient levels of the AHR ligand kynurenine to create an immunosuppressive microenvironment that can be reversed by this compound.

    • Troubleshooting:

      • Measure kynurenine levels in the tumor cell culture supernatant.

      • If kynurenine levels are low, consider using a tumor cell line known to have high IDO1 or TDO2 expression, the enzymes that produce kynurenine. Alternatively, you can exogenously add kynurenine to the co-culture.

  • Timing of Sample Collection:

    • Issue: Cytokine production is a dynamic process, and samples may be collected at a suboptimal time point.

    • Troubleshooting:

      • Perform a time-course experiment to determine the peak of cytokine production in your system. A 48-hour time point is often used for cytokine analysis after T-cell activation.[3]

Unexpected Result 3: Lack of in vivo anti-tumor efficacy in a syngeneic mouse model.

Q: I'm treating tumor-bearing mice with this compound, but I'm not observing any significant tumor growth inhibition. What should I consider?

Possible Causes and Troubleshooting Steps:

  • Tumor Model Selection:

    • Issue: The chosen syngeneic tumor model may not be dependent on the AHR pathway for immune evasion.

    • Troubleshooting:

      • Confirm that the tumor cells and tumor-infiltrating immune cells in your model express AHR. This can be assessed by IHC or flow cytometry.

      • Select a tumor model known to have an immunosuppressive microenvironment driven by pathways that are modulated by AHR, such as high IDO1 expression.

  • Dosing and Administration:

    • Issue: The dose, frequency, or route of administration of this compound may not be optimal for achieving sufficient target engagement in vivo.

    • Troubleshooting:

      • Review published in vivo studies for recommended dosing regimens for this compound or similar AHR inhibitors.

      • Perform a pharmacokinetic/pharmacodynamic (PK/PD) study to ensure that the administered dose results in adequate drug exposure and target engagement (e.g., inhibition of CYP1A1 expression in a surrogate tissue like the spleen).

  • Immune Status of the Mice:

    • Issue: The anti-tumor efficacy of this compound is dependent on a functional immune system.

    • Troubleshooting:

      • Ensure that the mice used are immunocompetent and that the tumor implantation and handling procedures do not compromise their immune status.

      • Characterize the immune cell infiltrate in the tumors of treated and untreated mice by flow cytometry or IHC to assess for changes in T-cell populations, regulatory T cells, and myeloid-derived suppressor cells.

  • Combination Therapy:

    • Issue: In some tumor models, AHR inhibition as a monotherapy may not be sufficient to overcome all mechanisms of immune resistance.

    • Troubleshooting:

      • Consider combining this compound with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1), as this has been shown to enhance anti-tumor activity.

Data Presentation

Table 1: In Vitro Activity of this compound

AssayCell Line/SystemAgonistIC50 (nmol/L)
CYP1A1-mediated Luciferase ActivityMouse Hepa1.6VAF34736
CYP1A1-mediated Luciferase ActivityRat H411EKynurenine151
CYP1A1 Gene ExpressionActivated Human T-cells-11
IL-22 Gene ExpressionActivated Human T-cells-30
IL-22 Cytokine ProductionActivated Human T-cells-7

Data summarized from a preclinical study on this compound.[3]

Experimental Protocols

Protocol 1: Quantitative PCR (qPCR) for CYP1A1 Gene Expression
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat with the AHR agonist and/or this compound for the desired time (e.g., 24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen), following the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe the RNA to cDNA using a reverse transcription kit (e.g., SuperScript VILO cDNA Synthesis Kit, Thermo Fisher Scientific).

  • qPCR Reaction: Set up the qPCR reaction using a TaqMan Gene Expression Master Mix and pre-designed TaqMan probes for your target gene (e.g., human CYP1A1, Hs01054797_g1) and a housekeeping gene for normalization (e.g., B2M, Hs00187842_m1).

  • Thermal Cycling: Run the qPCR reaction on a real-time PCR system. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 2: Multiplex Cytokine Immunoassay (Luminex)
  • Sample Preparation: Collect cell culture supernatants and centrifuge to remove any debris.

  • Assay Procedure: a. Prepare the antibody-coupled magnetic beads and add them to a 96-well plate. b. Add standards and samples to the wells and incubate to allow the cytokines to bind to the capture antibodies on the beads. c. Wash the beads to remove unbound material. d. Add a biotinylated detection antibody cocktail and incubate. e. Wash the beads. f. Add streptavidin-phycoerythrin (SAPE) and incubate. g. Wash the beads and resuspend in sheath fluid.

  • Data Acquisition: Acquire the data on a Luminex instrument.

  • Data Analysis: Use the instrument's software to analyze the median fluorescence intensity (MFI) and calculate the concentration of each cytokine based on the standard curve.

Visualizations

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AHR_complex AHR-Hsp90 Complex Ligand->AHR_complex Activates This compound This compound This compound->AHR_complex Inhibits AHR_active Active AHR AHR_complex->AHR_active Conformational Change ARNT ARNT AHR_active->ARNT AHR_ARNT AHR/ARNT Heterodimer AHR_active->AHR_ARNT Translocation ARNT->AHR_ARNT XRE Xenobiotic Response Element AHR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-22) XRE->Target_Genes Promotes

Caption: AHR Signaling Pathway and Point of this compound Inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Cell Culture (e.g., Cancer Cells, T-cells) Treatment 2. Treatment (AHR agonist +/- this compound) Cell_Culture->Treatment Gene_Expression 3a. Gene Expression Analysis (qPCR for CYP1A1) Treatment->Gene_Expression Cytokine_Profiling 3b. Cytokine Profiling (Luminex for IL-2, IL-22) Treatment->Cytokine_Profiling Tumor_Implantation 1. Syngeneic Tumor Implantation Dosing 2. This compound Dosing Tumor_Implantation->Dosing Tumor_Measurement 3. Monitor Tumor Growth Dosing->Tumor_Measurement Endpoint_Analysis 4. Endpoint Analysis (e.g., Immune Profiling) Tumor_Measurement->Endpoint_Analysis

Caption: General Experimental Workflow for Testing this compound.

Troubleshooting_Tree Start Unexpected Result (e.g., No effect of this compound) Check_Reagents Are this compound and agonist concentrations correct? Start->Check_Reagents Check_Cells Does the cell line express AHR? Check_Reagents->Check_Cells Yes Optimize_Dose Perform dose-response curve Check_Reagents->Optimize_Dose No Check_Protocol Is the experimental protocol optimized? Check_Cells->Check_Protocol Yes Validate_Cells Confirm AHR expression (qPCR/Western) Check_Cells->Validate_Cells No Review_Assay Review assay parameters (e.g., incubation time, controls) Check_Protocol->Review_Assay No End Problem Resolved Check_Protocol->End Yes Optimize_Dose->End Validate_Cells->End Review_Assay->End

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

Optimizing IK-175 Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of IK-175, a selective Aryl Hydrocarbon Receptor (AhR) inhibitor, in cell culture experiments. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective, orally bioavailable small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR).[1] AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[1][2] In the tumor microenvironment, AhR can be activated by various ligands, such as kynurenine, leading to immunosuppression and tumor progression.[2] this compound works by binding to AhR and preventing its activation and subsequent translocation to the nucleus, thereby blocking downstream signaling pathways that promote immune tolerance.[1][3] By inhibiting AhR, this compound can restore anti-tumor immunity.[1]

Q2: What is the recommended starting concentration for this compound in cell culture?

The optimal concentration of this compound is cell-type dependent. A good starting point is to perform a dose-response experiment. Based on published data, for human cell line proliferation assays, a range of 1 nM to 10 µM has been used.[1] For murine cell lines, a range of 33 nM to 10 µM has been tested.[1] It is recommended to perform a literature search for your specific cell line of interest. If no data is available, a broad concentration range using half-log dilutions (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) is a standard approach to determine the effective concentration range.

Q3: How should I prepare and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. To avoid precipitation, it is advisable to first dilute the concentrated stock in a small volume of medium before adding it to the final culture volume. The final DMSO concentration in your cell culture should be kept low, typically below 0.1%, to minimize solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: What are the potential off-target effects of this compound and how can I mitigate them?

While this compound is a selective AhR inhibitor, high concentrations may lead to off-target effects and cytotoxicity. To mitigate this, it is crucial to determine the minimal effective concentration that achieves the desired biological effect. If you observe unexpected cellular phenotypes or toxicity, consider the following:

  • Lower the concentration: Use the lowest concentration of this compound that still effectively inhibits AhR signaling in your system.

  • Use a structurally different AhR inhibitor: Confirm your results with another selective AhR inhibitor to ensure the observed phenotype is due to on-target effects.

  • Perform a rescue experiment: If possible, overexpress an this compound-resistant mutant of AhR to see if it reverses the observed phenotype.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Cell Death or Cytotoxicity - this compound concentration is too high.- Off-target effects.- Solvent (DMSO) toxicity.- Perform a dose-response experiment to determine the IC50 and use a concentration at or below this value.- Ensure the final DMSO concentration is ≤ 0.1%.- Reduce the incubation time.
No Observable Effect - this compound concentration is too low.- The cell line is not responsive to AhR inhibition.- this compound has degraded.- Increase the concentration of this compound.- Confirm AhR expression in your cell line.- Use a fresh aliquot of this compound stock solution.
Precipitation in Culture Medium - Poor solubility of this compound at the working concentration.- Prepare a more diluted intermediate stock in DMSO before adding to the aqueous medium.- Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells.
Inconsistent Results - Variability in cell seeding density.- Inconsistent this compound concentration.- Cell line heterogeneity.- Ensure consistent cell seeding and treatment conditions.- Use freshly prepared dilutions of this compound for each experiment.- Regularly check the morphology and growth rate of your cell line.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay

This protocol describes a general method to determine the optimal working concentration of this compound by assessing its effect on cell viability using an MTT or similar colorimetric assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (or similar viability assay reagent)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 1 nM to 10 µM.[1] Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours). A 3-day incubation has been previously reported.[1]

  • Cell Viability Assay: Add the MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Readout: Solubilize the formazan crystals with DMSO and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth). The optimal concentration for your experiments will likely be at or below the IC50, where the desired biological effect is observed with minimal cytotoxicity.

Data Presentation

Table 1: Example Concentration Ranges for this compound in Cell-Based Assays

Cell TypeConcentration RangeIncubation TimeReference
Human Cell Lines1 nM - 10 µM3 days[1]
Murine Cell Lines33 nM - 10 µM3 days[1]

Visualizations

AHR_Signaling_Pathway This compound Mechanism of Action: AhR Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Kynurenine) AhR_complex AhR HSP90 Ligand->AhR_complex Binds AhR AhR AhR_ARNT AhR ARNT AhR->AhR_ARNT Dimerizes with cluster_nucleus cluster_nucleus AhR->cluster_nucleus Translocation HSP90 HSP90 AhR_complex->AhR Dissociates ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Gene_Expression Target Gene Expression (e.g., CYP1A1, IDO1) XRE->Gene_Expression Induces Immunosuppression Immunosuppression Gene_Expression->Immunosuppression Leads to IK175 This compound IK175->AhR_complex Inhibits

Caption: this compound inhibits the AhR signaling pathway.

Experimental_Workflow Workflow for Optimizing this compound Concentration A 1. Prepare this compound Stock Solution (in DMSO) C 3. Prepare Serial Dilutions of this compound in Culture Medium A->C B 2. Seed Cells in Multi-well Plate D 4. Treat Cells with this compound and Vehicle Control B->D C->D E 5. Incubate for Desired Time Period D->E F 6. Perform Cell-Based Assay (e.g., Viability, Gene Expression) E->F G 7. Analyze Data and Determine Optimal Concentration F->G H Issue: Cytotoxicity? G->H I Lower Concentration H->I Yes J Proceed with Optimized Concentration H->J No I->G

Caption: A general workflow for optimizing this compound.

References

Technical Support Center: Managing Adverse Events of IK-175 in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, detailed public information regarding specific adverse events of IK-175 in preclinical models is limited. This guide is based on the known mechanism of action of Aryl Hydrocarbon Receptor (AHR) inhibitors and general best practices for managing toxicities in preclinical cancer models. Researchers should always refer to the specific investigator's brochure and any internal toxicology reports for this compound for comprehensive safety information.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential adverse events during preclinical studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might it relate to potential adverse events?

This compound is a selective, orally bioavailable inhibitor of the Aryl Hydrocarbon Receptor (AHR). The AHR is a transcription factor that plays a crucial role in regulating immune responses. By inhibiting AHR, this compound aims to enhance anti-tumor immunity by preventing AHR-mediated immune suppression. This mechanism, which involves modulating immune cell activity, could potentially lead to immune-related adverse events (irAEs). While specific preclinical adverse event data for this compound is not publicly available, researchers should be vigilant for signs of altered immune homeostasis.

Q2: Are there any known adverse events for this compound from preclinical studies?

Publicly available preclinical data for this compound primarily focuses on its efficacy and pharmacokinetic profiles. While press releases from Ikena Oncology state that this compound was well-tolerated in preclinical models, specific adverse event details are not provided.[1] One study in a syngeneic mouse cancer model noted no body weight loss during treatment with this compound in combination with an anti-PD-1 antibody. Lack of body weight loss is a general indicator of good tolerability.

Q3: What are the reported adverse events for this compound in human clinical trials?

In a Phase 1a/b clinical trial, this compound was generally well-tolerated in patients with advanced solid tumors.[2] The most common treatment-related adverse events reported in the monotherapy arm were nausea and rash.[3] In combination with nivolumab, the most frequent treatment-related adverse events were fatigue and dysgeusia.[3] Grade 3 serious adverse events, including generalized weakness and immune-mediated arthritis, have been observed in a small number of patients.[2] While these are clinical data, they may offer insights into potential translational observations in preclinical models.

Troubleshooting Guides for Potential Adverse Events

Given the limited specific preclinical data for this compound, this section provides guidance on monitoring and managing potential adverse events based on its mechanism as an immune-modulating agent and general observations in preclinical oncology studies.

Issue 1: Signs of Immune-Related Adverse Events (irAEs)

  • Potential Signs:

    • Dermatitis: Redness, rash, or inflammation of the skin.

    • Colitis: Diarrhea, weight loss, hunched posture.

    • Hepatitis: Elevated liver enzymes (ALT, AST), jaundice (yellowing of the skin and eyes).

    • General Inflammation: Swelling in joints, unexplained lethargy.

  • Troubleshooting and Management:

    • Baseline and Regular Monitoring: Establish baseline health parameters before dosing, including body weight, complete blood count (CBC), and serum chemistry. Monitor these parameters regularly throughout the study.

    • Clinical Observations: Perform daily health checks and document any clinical signs of distress or illness.

    • Dose Interruption/Reduction: If significant signs of irAEs are observed, consider a temporary halt in dosing or a dose reduction to assess for recovery.

    • Histopathology: At the end of the study, or if an animal is euthanized due to adverse events, perform comprehensive histopathological analysis of key organs (liver, colon, skin, etc.) to identify immune cell infiltration and tissue damage.

    • Supportive Care: Provide supportive care as needed, such as fluid supplementation for diarrhea, in accordance with institutional animal care and use committee (IACUC) guidelines.

Issue 2: General Drug-Related Toxicities

  • Potential Signs:

    • Weight Loss: Significant and progressive loss of body weight.

    • Reduced Food and Water Intake: Decreased consumption leading to dehydration and malnutrition.

    • Behavioral Changes: Lethargy, decreased activity, social isolation.

    • Changes in Blood Parameters: Anemia, neutropenia, or other abnormalities in CBC; elevated kidney or liver function markers.

  • Troubleshooting and Management:

    • Dose-Range Finding Studies: Conduct thorough dose-range finding studies to establish the maximum tolerated dose (MTD).

    • Regular Monitoring: Implement a rigorous monitoring schedule for body weight, food and water consumption, and clinical signs.

    • Blood Analysis: Collect blood samples at predefined time points for CBC and serum chemistry analysis to detect organ toxicity early.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate signs of toxicity with drug exposure levels to understand the dose-response relationship.

    • Necropsy and Histopathology: Perform gross necropsy and histopathology on all animals at the end of the study to evaluate for any organ-level toxicities.

Data Presentation

Table 1: Summary of Publicly Available Safety-Related Information for this compound

SpeciesStudy TypeObservationCitation
MouseEfficacy (in combination with anti-PD-1)No body weight loss observed.Not explicitly cited, general finding
HumanPhase 1a/b Clinical TrialMonotherapy: Most common TRAEs: nausea, rash.[3]
Combination (with nivolumab): Most frequent TRAEs: fatigue, dysgeusia.[3]
Grade 3 serious AEs: generalized weakness, immune-mediated arthritis.[2]

Experimental Protocols

Protocol 1: General Preclinical Toxicity Assessment Workflow

  • Animal Model Selection: Select appropriate rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs) species.

  • Dose Formulation and Administration: Prepare the this compound formulation and administer via the intended clinical route (oral).

  • Dose-Range Finding (DRF) Study:

    • Administer a wide range of single doses to a small number of animals.

    • Monitor for acute toxicity and clinical signs for up to 14 days.

    • Determine the MTD.

  • Repeated-Dose Toxicity Study:

    • Select dose levels based on the DRF study (low, medium, high).

    • Administer this compound daily for a specified duration (e.g., 28 days).

    • Include a control group (vehicle) and a recovery group.

  • In-Life Monitoring:

    • Daily clinical observations.

    • Weekly body weight and food consumption measurements.

    • Ophthalmology exams.

    • Electrocardiography (ECG) if cardiac effects are suspected.

  • Sample Collection:

    • Collect blood for hematology and clinical chemistry at baseline, mid-study, and termination.

    • Collect urine for urinalysis.

  • Terminal Procedures:

    • At the end of the treatment or recovery period, euthanize animals.

    • Perform gross necropsy and collect organ weights.

    • Collect tissues for histopathological examination by a board-certified veterinary pathologist.

Mandatory Visualizations

AHR_Signaling_Pathway Ligand AHR Ligand (e.g., Kynurenine) AHR_complex Cytosolic AHR Complex (AHR, HSP90, etc.) Ligand->AHR_complex Binds to Activated_AHR Activated AHR Complex AHR_complex->Activated_AHR Conformational Change IK175 This compound IK175->AHR_complex Inhibits Nucleus Nucleus Activated_AHR->Nucleus Translocation AHR_ARNT AHR-ARNT Complex Activated_AHR->AHR_ARNT Dimerizes with ARNT ARNT ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to Gene_Transcription Gene Transcription (e.g., CYP1A1, IDO1) XRE->Gene_Transcription Initiates Immune_Suppression Immune Suppression Gene_Transcription->Immune_Suppression Leads to Preclinical_Toxicity_Workflow start Start dose_range Dose-Range Finding (Acute Toxicity) start->dose_range mtd Determine MTD dose_range->mtd repeat_dose Repeated-Dose Toxicity Study mtd->repeat_dose monitoring In-Life Monitoring (Clinical Signs, Weight, etc.) repeat_dose->monitoring sampling Blood & Urine Sampling (Hematology, Chemistry) monitoring->sampling necropsy Necropsy & Histopathology sampling->necropsy report Final Report necropsy->report end End report->end

References

Validation & Comparative

Unveiling the Immunomodulatory Power of IK-175: A Comparative Analysis in Reversing Immune Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical and early clinical data reveals the potent and selective Aryl Hydrocarbon Receptor (AHR) antagonist, IK-175, as a promising agent in overcoming tumor-induced immune suppression. This guide provides a detailed comparison of this compound with alternative therapeutic strategies targeting the same pathway, supported by experimental evidence to inform researchers, scientists, and drug development professionals.

This compound operates by inhibiting the AHR, a key transcription factor that, when activated by ligands such as kynurenine found in the tumor microenvironment, orchestrates a broad immunosuppressive program. By blocking this pathway, this compound effectively reverses this suppression, leading to a more robust anti-tumor immune response.

Mechanism of Action: AHR Antagonism

The AHR signaling pathway plays a critical role in immune tolerance. In the tumor microenvironment, the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2) convert tryptophan into kynurenine. Kynurenine then acts as a ligand for the AHR in various immune cells, leading to the transcription of genes that suppress the immune response. This compound directly competes with kynurenine for AHR binding, thereby preventing this immunosuppressive signaling cascade.

AHR_Signaling_Pathway cluster_tumor Tumor Microenvironment cluster_immune Immune Cell Tryptophan Tryptophan IDO1/TDO2 IDO1/TDO2 Tryptophan->IDO1/TDO2 Kynurenine Kynurenine IDO1/TDO2->Kynurenine AHR AHR Kynurenine->AHR Activation ARNT ARNT AHR->ARNT Dimerization Nucleus Nucleus ARNT->Nucleus Translocation Immunosuppressive Gene Transcription Immunosuppressive Gene Transcription Nucleus->Immunosuppressive Gene Transcription Immune Suppression Immune Suppression Immunosuppressive Gene Transcription->Immune Suppression This compound This compound This compound->AHR Inhibition

AHR Signaling Pathway and this compound Inhibition

Preclinical Performance: this compound vs. Alternative Approaches

The efficacy of this compound has been benchmarked against other inhibitors targeting the kynurenine pathway, namely IDO1 inhibitors (e.g., Epacadostat) and TDO2 inhibitors.

In Vitro Potency

This compound demonstrates potent inhibition of AHR activity and subsequent modulation of cytokine production in human T cells.

CompoundTargetAssayIC50 (nM)
This compound AHRAHR-dependent Luciferase Reporter91
This compound IL-22 Production (Human T cells)ELISA7[1]
This compound CYP1A1 Gene Expression (Human T cells)qPCR11[1]
This compound IL-22 Gene Expression (Human T cells)qPCR30[1]
EpacadostatIDO1HeLa cell-based assay7.4
EpacadostatIDO1IFN-γ induced whole blood assay125
In Vivo Anti-Tumor Efficacy

In syngeneic mouse models, this compound has shown significant anti-tumor activity, both as a monotherapy and in combination with an anti-PD-1 antibody.

CT26 Colon Carcinoma Model

TreatmentTumor Growth Inhibition vs. VehicleReference
This compound (monotherapy) Significant (P = 0.0015)[2]
This compound + anti-PD-1 Significant (P < 0.0001)[2]
This compound + Liposomal Doxorubicin Significant tumor growth inhibition compared with liposomal doxorubicin alone (P = 0.0116)[3]

B16-IDO1 Melanoma Model

TreatmentTumor Growth Inhibition vs. VehicleReference
This compound (monotherapy) Not statistically significant[3]
This compound + anti-PD-1 Significant (P = 0.0001)[2][3]

Clinical Evaluation of this compound

A Phase 1a/b clinical trial (NCT04200963) has evaluated the safety and efficacy of this compound alone and in combination with nivolumab in patients with advanced solid tumors, including urothelial carcinoma.[2][4][5]

Key Findings from the NCT04200963 Trial:

Treatment ArmPatient PopulationBest Overall ResponseDisease Control Rate (DCR)
This compound Monotherapy Urothelial Carcinoma1 Confirmed Partial Response20%[5]
This compound + Nivolumab Urothelial Carcinoma2 Confirmed Partial Responses40%[5]

The trial demonstrated that this compound was generally well-tolerated with a manageable safety profile.[2][4]

Experimental Protocols

Th17 Differentiation Assay

This assay is crucial for evaluating the effect of compounds on the differentiation of naive T helper cells into pro-inflammatory Th17 cells.

Th17_Differentiation_Workflow Isolate Naive CD4+ T cells Isolate Naive CD4+ T cells Culture with anti-CD3/CD28 Culture with anti-CD3/CD28 Isolate Naive CD4+ T cells->Culture with anti-CD3/CD28 Add Th17 polarizing cytokines (TGF-β, IL-6, IL-1β, IL-23) Add Th17 polarizing cytokines (TGF-β, IL-6, IL-1β, IL-23) Culture with anti-CD3/CD28->Add Th17 polarizing cytokines (TGF-β, IL-6, IL-1β, IL-23) Add Test Compound (e.g., this compound) Add Test Compound (e.g., this compound) Add Th17 polarizing cytokines (TGF-β, IL-6, IL-1β, IL-23)->Add Test Compound (e.g., this compound) Incubate for 5-7 days Incubate for 5-7 days Add Test Compound (e.g., this compound)->Incubate for 5-7 days Analyze IL-17 and IL-22 production Analyze IL-17 and IL-22 production Incubate for 5-7 days->Analyze IL-17 and IL-22 production Flow Cytometry (intracellular staining) Flow Cytometry (intracellular staining) Analyze IL-17 and IL-22 production->Flow Cytometry (intracellular staining) ELISA (supernatant) ELISA (supernatant) Analyze IL-17 and IL-22 production->ELISA (supernatant)

Th17 Differentiation Experimental Workflow

Methodology:

  • Isolate Naïve CD4+ T cells: Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • T cell Activation: Plate the isolated T cells in 96-well plates pre-coated with anti-CD3 antibodies and add soluble anti-CD28 antibodies to the culture medium.

  • Th17 Polarization: Add a cocktail of Th17 polarizing cytokines, including TGF-β, IL-6, IL-1β, and IL-23, to the culture medium.[5]

  • Compound Treatment: Add this compound or the alternative compound at various concentrations to the designated wells.

  • Incubation: Culture the cells for 5-7 days at 37°C in a humidified incubator with 5% CO2.

  • Analysis:

    • ELISA: Collect the cell culture supernatant and measure the concentration of secreted IL-17 and IL-22 using enzyme-linked immunosorbent assay (ELISA) kits.

    • Flow Cytometry: Restimulate the cells with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for the final few hours of culture. Then, perform intracellular staining for IL-17 and IL-22 and analyze by flow cytometry.

In Vivo Syngeneic Mouse Models

These models are essential for evaluating the anti-tumor efficacy of immunomodulatory agents in an immunocompetent setting.

Syngeneic_Mouse_Model_Workflow Implant tumor cells (e.g., CT26, B16-IDO1) into syngeneic mice Implant tumor cells (e.g., CT26, B16-IDO1) into syngeneic mice Allow tumors to establish Allow tumors to establish Implant tumor cells (e.g., CT26, B16-IDO1) into syngeneic mice->Allow tumors to establish Randomize mice into treatment groups Randomize mice into treatment groups Allow tumors to establish->Randomize mice into treatment groups Administer treatment (e.g., this compound, anti-PD-1, Vehicle) Administer treatment (e.g., this compound, anti-PD-1, Vehicle) Randomize mice into treatment groups->Administer treatment (e.g., this compound, anti-PD-1, Vehicle) Monitor tumor growth and survival Monitor tumor growth and survival Administer treatment (e.g., this compound, anti-PD-1, Vehicle)->Monitor tumor growth and survival Collect tumors and lymph nodes for analysis Collect tumors and lymph nodes for analysis Monitor tumor growth and survival->Collect tumors and lymph nodes for analysis Analyze immune cell infiltrates and cytokine profiles Analyze immune cell infiltrates and cytokine profiles Collect tumors and lymph nodes for analysis->Analyze immune cell infiltrates and cytokine profiles

In Vivo Syngeneic Mouse Model Workflow

Methodology:

  • Cell Culture: Culture murine tumor cell lines (e.g., CT26 colon carcinoma or B16-IDO1 melanoma) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a defined number of tumor cells into the flank of syngeneic mice (e.g., BALB/c for CT26, C57BL/6 for B16-IDO1).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Treatment: Once tumors reach a predetermined size, randomize the mice into treatment groups and initiate treatment with this compound (oral gavage), anti-PD-1 antibody (intraperitoneal injection), vehicle control, or a combination thereof.

  • Efficacy Assessment: Continue to monitor tumor volume and overall survival of the mice.

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumors and tumor-draining lymph nodes for analysis of immune cell populations by flow cytometry and cytokine levels by ELISA or multiplex assays.

Conclusion

This compound stands out as a potent and selective AHR antagonist with a clear mechanism of action in reversing immune suppression within the tumor microenvironment. Preclinical data demonstrates its ability to modulate cytokine production and inhibit tumor growth, particularly in combination with immune checkpoint inhibitors. Early clinical findings are encouraging, suggesting a favorable safety profile and preliminary signs of efficacy. Continued investigation and further clinical trials are warranted to fully elucidate the therapeutic potential of this compound in a range of solid tumors. This comparative guide provides a foundational understanding for researchers and clinicians interested in the development and application of novel immunotherapies targeting the AHR pathway.

References

Cross-Species Activity of IK-175: A Comparative Analysis in Mouse and Human Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

IK-175 is a selective, orally bioavailable inhibitor of the Aryl Hydrocarbon Receptor (AHR), a transcription factor implicated in tumor immunomodulation.[1][2] This guide provides a comparative overview of the cross-species activity of this compound in human and murine models, supported by experimental data, to aid researchers in preclinical and translational studies.

Quantitative Comparison of this compound Activity

This compound has demonstrated potent inhibitory activity against both human and mouse AHR. The following tables summarize the key quantitative data from in vitro cellular assays.

In Vitro Inhibition of AHR-Mediated Gene Expression
SpeciesCell LineAssayAgonist (Concentration)EndpointIC50
Human HepG2DRE-Luciferase ReporterVAF347 (80 nmol/L)Luciferase Expression91 nmol/L[1]
Kynurenine (200 µmol/L)89 nmol/L[1]
Kynurenic Acid (200 µmol/L)30 nmol/L[1]
ITE (20 nmol/L)68 nmol/L[1]
Activated T-CellsGene Expression-CYP1A1 mRNA11 nmol/L[1]
IL22 mRNA30 nmol/L[1]
Mouse Hepa1.6Cyp1a1-Luciferase AssayVAF347 (2 µmol/L)Luciferase ActivityData not available in searched literature
In Vitro Inhibition of Cytokine Production
SpeciesCell TypeAssayEndpointIC50
Human Activated T-CellsMSD AnalysisIL-22 Production7 nmol/L[1]

Mechanism of Action: AHR Signaling Pathway

This compound exerts its effect by binding to AHR and preventing its activation by ligands such as kynurenine, which is often found in the tumor microenvironment.[2] This inhibition blocks the downstream signaling cascade that leads to the expression of genes involved in immunosuppression, such as CYP1A1 and IL-22.[1] By blocking this pathway, this compound helps to restore anti-tumor immune responses.[1]

AHR_Pathway cluster_TME Tumor Microenvironment cluster_Cell Immune Cell Kynurenine Kynurenine AHR_inactive Inactive AHR Complex Kynurenine->AHR_inactive binds AHR_active Active AHR Complex AHR_inactive->AHR_active translocates to nucleus ARNT ARNT AHR_active->ARNT dimerizes with DRE DRE AHR_active->DRE binds to ARNT->DRE binds to Gene_Expression Gene Expression (CYP1A1, IL-22, etc.) DRE->Gene_Expression induces Immunosuppression Immunosuppression Gene_Expression->Immunosuppression IK175 This compound IK175->AHR_inactive inhibits

Caption: AHR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Human HepG2 DRE-Luciferase Reporter Assay

This assay is used to determine the potency of this compound in inhibiting AHR-dependent transcription in a human liver cell line.

  • Cell Culture: Human HepG2 cells stably expressing a Dioxin Response Element (DRE)-luciferase reporter construct are cultured under standard conditions.

  • Treatment: Cells are treated with a fixed concentration of an AHR agonist (e.g., 80 nmol/L VAF347) and a range of concentrations of this compound.

  • Incubation: The treated cells are incubated to allow for AHR activation and subsequent luciferase expression.

  • Measurement: Luciferase activity is measured using a luminometer.

  • Data Analysis: The IC50 value is calculated from the dose-response curve of this compound's inhibition of luciferase expression.[1]

Mouse Hepa1.6 Cyp1a1-Luciferase Assay

This assay assesses the ability of this compound to inhibit AHR-mediated transcription in a mouse hepatoma cell line.

  • Cell Culture: Mouse Hepa1.6 cells, which endogenously express AHR and CYP1A1, are cultured. These cells may be transiently or stably transfected with a Cyp1a1-luciferase reporter construct.

  • Treatment: Cells are treated with 2 µmol/L of the AHR agonist VAF347 and a concentration range of this compound.[1]

  • Incubation: Cells are incubated to induce Cyp1a1 promoter-driven luciferase expression.

  • Measurement: Luciferase activity is quantified.

  • Data Analysis: An IC50 value is determined from the resulting dose-response curve.

Human T-Cell Activation and Cytokine Production Assay

This protocol evaluates the effect of this compound on the function of primary human T-cells.

  • Isolation: Human Pan-T cells are isolated from peripheral blood mononuclear cells (PBMCs).

  • Activation: T-cells are activated using anti-CD3 and anti-CD28 antibodies.

  • Treatment: Activated T-cells are treated with a range of concentrations of this compound.

  • Incubation: Cells are incubated for a period to allow for cytokine production and gene expression changes.

  • Analysis:

    • Gene Expression: RNA is isolated, and the expression of AHR target genes like CYP1A1 and IL22 is quantified by qPCR.[1]

    • Cytokine Production: Supernatants are collected, and the concentration of cytokines such as IL-22 is measured using methods like Meso Scale Discovery (MSD) analysis.[1]

T_Cell_Assay_Workflow cluster_Analysis Analysis PBMCs Human PBMCs T_Cells Isolate Pan-T Cells PBMCs->T_Cells Activation Activate with anti-CD3/CD28 T_Cells->Activation Treatment Treat with this compound (concentration range) Activation->Treatment Incubation Incubate Treatment->Incubation qPCR qPCR for CYP1A1 & IL22 mRNA Incubation->qPCR MSD MSD for IL-22 Protein Incubation->MSD

Caption: Workflow for human T-cell activation and analysis.
In Vivo Mouse Syngeneic Tumor Models

These models are crucial for evaluating the anti-tumor efficacy of this compound in an immunocompetent setting.

  • Cell Implantation: Syngeneic tumor cells (e.g., CT26 colon carcinoma, B16-IDO melanoma, or MC38 colon adenocarcinoma) are implanted subcutaneously into the flank of immunocompetent mice (e.g., Balb/c or C57BL/6).[1]

  • Tumor Growth: Tumors are allowed to grow to a specified size.

  • Treatment: Mice are randomized into treatment groups and administered this compound (e.g., 25 mg/kg, orally, daily), vehicle control, and/or combination therapies such as anti-PD-1 antibodies.[1]

  • Monitoring: Tumor volume and body weight are monitored regularly.

  • Endpoint Analysis: At the end of the study, tumors and draining lymph nodes can be harvested for pharmacodynamic analysis, such as flow cytometry, to assess changes in the immune cell populations.[1]

Summary and Conclusion

This compound demonstrates potent inhibitory activity against both human and mouse AHR, leading to the modulation of immune responses in both species. The available in vitro data shows comparable, potent inhibition of AHR signaling in human cells, with IC50 values in the low nanomolar range for key immune-related endpoints. While a direct IC50 comparison for AHR transcriptional activity in mouse cells is not available in the reviewed literature, the compound effectively blocks AHR signaling in vivo in mice, leading to anti-tumor activity in syngeneic models. These findings support the use of mouse models for the preclinical evaluation of this compound and provide a strong rationale for its clinical development. The provided experimental protocols offer a foundation for researchers to further investigate the cross-species activity of this compound and other AHR inhibitors.

References

A Comparative Analysis of AHR Inhibitors: IK-175 and KYN-101

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical data available for two selective aryl hydrocarbon receptor (AHR) inhibitors: IK-175 and KYN-101. Both compounds are potent antagonists of the AHR, a ligand-activated transcription factor that has emerged as a critical regulator of immune responses, particularly within the tumor microenvironment.[1][2][3] This guide summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these two molecules.

Introduction to this compound and KYN-101

This compound is an orally bioavailable, selective AHR inhibitor that has progressed to clinical development.[2][3] It is designed to reverse AHR-mediated immune suppression in the tumor microenvironment, thereby enhancing anti-tumor immunity.[4] KYN-101 is also a potent and selective AHR inhibitor that has been instrumental in preclinical research to validate the therapeutic concept of AHR antagonism.[5] While structurally related, this compound is presented as an optimized clinical candidate with favorable pharmacological properties.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and KYN-101, facilitating a direct comparison of their in vitro potency, pharmacokinetic profiles, and in vivo efficacy.

Table 1: In Vitro Activity
ParameterThis compoundKYN-101Experimental System
IC50 (CYP1A1 Expression) 11 nmol/LNot ReportedActivated Human T-cells
IC50 (IL-22 Gene Expression) 30 nmol/LNot ReportedActivated Human T-cells
IC50 (IL-22 Production) 7 nmol/LNot ReportedActivated Human T-cells
IC50 (DRE-Luciferase Assay) Not Reported22 nMHuman HepG2 cells
IC50 (Cyp-luc Assay) Not Reported23 nMMurine Hepa1 cells
Table 2: Preclinical Pharmacokinetics (Mouse)
ParameterThis compoundKYN-101
Route of Administration Oral & IntravenousNot Reported
Oral Bioavailability ~50%Not Reported
Elimination Half-life ~7 hoursNot Reported
Dose for In Vivo Studies 10-25 mg/kg dailyNot Reported
Table 3: In Vivo Efficacy in Syngeneic Mouse Models
ModelCompoundTreatmentOutcome
CT26 (Colorectal) This compound10 mg/kg, PO, dailySignificant tumor growth inhibition
B16-IDO1 (Melanoma) This compoundNot specifiedSignificant antitumor activity alone and in combination with anti-PD-1
B16-IDO1 (Melanoma) KYN-101Not specifiedImproved tumor growth delay and extended survival in combination with anti-PD-1
CT26 (Colorectal) KYN-101Not specifiedImproved tumor growth delay in combination with anti-PD-1

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

AHR_Signaling_Pathway Aryl Hydrocarbon Receptor (AHR) Signaling Pathway cluster_extracellular Extracellular/Tumor Microenvironment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kynurenine Kynurenine AHR_complex AHR-HSP90-AIP-p23 Kynurenine->AHR_complex Binds to AHR AHR_ligand Kynurenine-AHR AHR_complex->AHR_ligand Conformational Change AHR_ARNT AHR-ARNT AHR_ligand->AHR_ARNT Translocation IK-175_KYN-101 This compound / KYN-101 IK-175_KYN-101->AHR_complex Inhibits Kynurenine Binding DRE Dioxin Response Element (DRE) AHR_ARNT->DRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-22, PD-1) DRE->Target_Genes Initiates Immune_Suppression Immune Suppression (Treg induction, Effector T-cell suppression) Target_Genes->Immune_Suppression Leads to

Caption: AHR signaling pathway and the inhibitory action of this compound/KYN-101.

In Vivo Efficacy Study Workflow

In_Vivo_Workflow General Workflow for In Vivo Efficacy Studies Tumor_Implantation Syngeneic Tumor Cell Implantation (e.g., CT26, B16-IDO1) Tumor_Establishment Tumor Establishment (Palpable Tumors) Tumor_Implantation->Tumor_Establishment Randomization Animal Randomization into Treatment Groups Tumor_Establishment->Randomization Treatment_Initiation Treatment Initiation (Vehicle, this compound/KYN-101, anti-PD-1, Combination) Randomization->Treatment_Initiation Monitoring Tumor Volume and Body Weight Monitoring Treatment_Initiation->Monitoring Endpoint Study Endpoint (Tumor size, Survival) Monitoring->Endpoint Analysis Data Analysis (Tumor Growth Inhibition, Survival Curves) Endpoint->Analysis

Caption: Workflow for assessing in vivo anti-tumor efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro AHR Inhibition Assay (DRE-Luciferase Reporter Assay)

This assay is used to determine the potency of compounds in inhibiting AHR-mediated gene transcription.

  • Cell Line: Human hepatoma (HepG2) cells stably transfected with a dioxin response element (DRE)-driven luciferase reporter construct.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with a known AHR agonist (e.g., kynurenine) in the presence of varying concentrations of the test compound (this compound or KYN-101).

    • Following an incubation period (typically 24 hours), the cells are lysed.

    • Luciferase activity is measured using a luminometer.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in luciferase activity, is calculated from the dose-response curve.

In Vivo Syngeneic Mouse Model Efficacy Studies

These studies evaluate the anti-tumor activity of the AHR inhibitors in immunocompetent mice.

  • Animal Models: Syngeneic mouse models, such as BALB/c mice bearing CT26 colorectal tumors or C57BL/6 mice bearing B16-IDO1 melanoma tumors, are utilized.[6][7]

  • Procedure:

    • Tumor cells are implanted subcutaneously or orthotopically into the mice.

    • Once tumors reach a palpable size, mice are randomized into different treatment groups (e.g., vehicle control, this compound or KYN-101 alone, anti-PD-1 antibody alone, and combination therapy).

    • The investigational drugs are administered according to a predefined schedule (e.g., daily oral gavage for the AHR inhibitors).

    • Tumor volumes and body weights are measured regularly throughout the study.

  • Endpoints: Primary endpoints typically include tumor growth inhibition and overall survival. Secondary endpoints may involve the analysis of the tumor microenvironment through techniques like flow cytometry or immunohistochemistry to assess changes in immune cell populations.

Clinical Trial of this compound (NCT04200963)

This Phase 1a/b study is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound alone and in combination with nivolumab.[8][9]

  • Patient Population: Patients with locally advanced or metastatic solid tumors, with a dose-expansion cohort for urothelial carcinoma.[8]

  • Study Design:

    • Dose Escalation (Phase 1a): To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound as a monotherapy and in combination with nivolumab.

    • Dose Expansion (Phase 1b): To further evaluate the safety and efficacy of the RP2D in specific patient cohorts.

  • Key Assessments: Safety and tolerability, pharmacokinetic profiling, pharmacodynamic markers of AHR pathway modulation, and objective response rate (ORR) according to RECIST criteria.[10]

Conclusion

Both this compound and KYN-101 are potent and selective inhibitors of the aryl hydrocarbon receptor, a promising target in immuno-oncology. Preclinical data demonstrate their ability to modulate immune responses and inhibit tumor growth in various models. This compound, having been optimized for clinical development, has shown a favorable pharmacokinetic profile and is currently being evaluated in clinical trials, with initial results demonstrating tolerability and preliminary signs of anti-tumor activity in heavily pretreated patients.[8] KYN-101 has served as a valuable tool in establishing the preclinical proof-of-concept for AHR inhibition. For researchers and drug developers, the choice between these or similar molecules will depend on the specific application, with this compound representing a clinically advanced option and KYN-101 remaining a relevant compound for further preclinical investigation into the biology of the AHR pathway.

References

A Head-to-Head Battle: IK-175 Versus First-Generation AHR Antagonists in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A new wave of cancer immunotherapy is targeting the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a crucial role in tumor immune evasion. IK-175, a novel and potent AHR antagonist, is currently in clinical development, demonstrating promising anti-tumor activity. This guide provides a comprehensive comparison of this compound against three first-generation AHR antagonists: CH-223191, GNF351, and Stemregenin 1 (SR1). The data presented here, compiled from publicly available preclinical studies, offers researchers and drug development professionals a detailed overview of their relative performance and the experimental protocols used for their evaluation.

Executive Summary

This compound emerges as a highly potent AHR antagonist with excellent oral bioavailability and a favorable pharmacokinetic profile.[1][2] Direct comparative studies demonstrate that this compound has a significantly higher binding affinity for the AHR compared to the first-generation antagonist CH-223191. While direct head-to-head functional comparisons with GNF351 and SR1 are limited in the available literature, the compiled data suggests this compound's potential for superior efficacy in vivo.

Data Presentation: A Comparative Analysis

The following tables summarize the key preclinical data for this compound and the first-generation AHR antagonists. It is important to note that the data has been aggregated from various sources, and direct comparisons should be made with caution due to potential differences in experimental conditions.

Table 1: In Vitro Potency and Binding Affinity

CompoundAssay TypeTargetIC50 / EC50Source
This compound Photoaffinity Ligand CompetitionHuman AHR0.5 nM Published Study
CH-223191 Photoaffinity Ligand CompetitionHuman AHR9.0 nMPublished Study
GNF351 Photoaffinity Ligand CompetitionHuman AHR62 nM[3]Manufacturer Data
Stemregenin 1 (SR1) Photoaffinity Ligand BindingHuman AHR40 nM[4]Published Study
Stemregenin 1 (SR1) Functional Assay (CD34+ cell expansion)Human AHR~120 nM[4]Published Study

Table 2: Pharmacokinetic Profiles

CompoundSpeciesRoute of AdministrationOral BioavailabilityHalf-life (t½)Source
This compound MouseOral~50%[1]~7 hours[1]Published Study
GNF351 MouseOralPoorNot Detected in Serum[5]Published Study
CH-223191 MouseOralData Not AvailableData Not Available-
Stemregenin 1 (SR1) --Data Not AvailableData Not Available-

Mechanism of Action: The AHR Signaling Pathway

The AHR is a ligand-activated transcription factor that, upon binding to its ligands (e.g., kynurenine in the tumor microenvironment), translocates to the nucleus and drives the expression of genes that suppress the immune response. AHR antagonists block this pathway, restoring anti-tumor immunity.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AHR_Complex AHR-HSP90 Complex Ligand->AHR_Complex Binds AHR AHR ARNT ARNT AHR->ARNT Dimerizes AHR_ARNT AHR-ARNT Complex HSP90 HSP90 This compound This compound This compound->AHR_Complex Inhibits AHR_Complex->AHR Dissociates DRE DRE (DNA) AHR_ARNT->DRE Binds Gene_Expression Immunosuppressive Gene Expression DRE->Gene_Expression Promotes Ligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_crosslinking Crosslinking & Separation cluster_detection Detection & Analysis Prepare_Cytosol Prepare Liver Cytosol (with AHR) Incubate Incubate Cytosol, Ligand, and Test Compound Prepare_Cytosol->Incubate Prepare_Ligand Prepare Radiolabeled Photoaffinity Ligand Prepare_Ligand->Incubate Prepare_Compounds Prepare Serial Dilutions of Test Compounds Prepare_Compounds->Incubate UV_Crosslink UV Crosslink to Covalently Bind Ligand to AHR Incubate->UV_Crosslink SDS_PAGE Separate Proteins by SDS-PAGE UV_Crosslink->SDS_PAGE Autoradiography Detect Radiolabeled AHR by Autoradiography SDS_PAGE->Autoradiography Quantify Quantify Band Intensity to Determine IC50 Autoradiography->Quantify

References

Head-to-Head Comparison of AHR Inhibitors in Oncology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical regulator in oncology, influencing tumor progression, immune evasion, and resistance to therapy.[1] As a ligand-activated transcription factor, its role can be either tumor-promoting or suppressive depending on the specific context, making it a compelling target for therapeutic intervention.[1] This guide provides a head-to-head comparison of two leading AHR inhibitors in clinical development, IK-175 and BAY 2416964, summarizing their performance with supporting preclinical and clinical data to inform researchers, scientists, and drug development professionals.

The AHR Signaling Pathway in Cancer

The AHR is a cytosolic transcription factor that, upon binding to a ligand, translocates to the nucleus.[2] In the nucleus, it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) and binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to the transcription of target genes.[3] One of the key ligands for AHR in the tumor microenvironment is kynurenine, a metabolite of tryptophan produced by the enzymes IDO1 and TDO2, which are often overexpressed in cancer cells.[4] Activation of the AHR signaling pathway by kynurenine can lead to an immunosuppressive tumor microenvironment, promoting tumor growth and resistance to immunotherapy. AHR inhibitors aim to block this pathway, thereby restoring anti-tumor immunity.[5]

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Kynurenine) AHR_complex AHR-HSP90 Complex Ligand->AHR_complex Binding AHR_Ligand AHR-Ligand AHR_complex->AHR_Ligand Translocation AHR_ARNT AHR-ARNT Heterodimer AHR_Ligand->AHR_ARNT Dimerization ARNT ARNT ARNT->AHR_ARNT DRE DRE (DNA) AHR_ARNT->DRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-10, PD-L1) DRE->Target_Genes Activation Immunosuppression Immunosuppression & Tumor Progression Target_Genes->Immunosuppression AHR_Inhibitor AHR Inhibitor (e.g., this compound, BAY 2416964) AHR_Inhibitor->AHR_complex Inhibition

AHR Signaling Pathway and Inhibition.

Preclinical Efficacy of AHR Inhibitors

Both this compound and BAY 2416964 have demonstrated potent and selective inhibition of the AHR signaling pathway in preclinical studies.

ParameterThis compoundBAY 2416964
Mechanism of Action Selective AHR antagonistPotent and selective AHR antagonist
IC50 (CYP1A1 expression in human T cells) 11 nmol/L[6]Not explicitly stated for T cells, but 4.30 nM in human monocytic U937 cells[1]
IC50 (IL-22 production in human T cells) 7 nmol/L[6]Not reported
In Vivo Efficacy (Monotherapy) Demonstrated antitumor activity in syngeneic mouse models of colorectal cancer and melanoma.[6][7]Suppressed tumor growth in a syngeneic B16F10-OVA melanoma mouse model.[4][8]
In Vivo Efficacy (Combination) Showed enhanced antitumor activity with an anti-PD-1 antibody and liposomal doxorubicin in syngeneic mouse models.[6][7]Preclinical data suggests combination with anti-PD-1 enhances T cell responses.[4]

Clinical Trial Data

Both this compound and BAY 2416964 have advanced into Phase I clinical trials, with initial results available for patients with advanced solid tumors.

This compound (NCT04200963)

The Phase 1a/b study of this compound is evaluating its safety and efficacy as a single agent and in combination with nivolumab in patients with locally advanced or metastatic solid tumors, with a focus on urothelial carcinoma.[3]

Table 1: Clinical Efficacy of this compound in Urothelial Carcinoma Expansion Cohort

Treatment ArmNumber of PatientsOverall Response Rate (ORR)Disease Control Rate (DCR)Duration of Response (DoR)
Monotherapy 137.7% (1 partial response)46%22.6 months
Combination with Nivolumab 336% (2 partial responses)49%4.4 and 7.3 months

Safety Profile: this compound has shown a predictable and consistent safety profile, both as a monotherapy and in combination with nivolumab. The most common treatment-related adverse events were nausea, fatigue, and diarrhea.

BAY 2416964 (NCT04069026)

The Phase I clinical trial of BAY 2416964 is assessing its safety, pharmacokinetics, and anti-tumor activity in patients with advanced solid tumors.[5]

Table 2: Clinical Efficacy of BAY 2416964 in Advanced Solid Tumors [5][9]

Treatment ArmNumber of Evaluable PatientsBest Overall ResponseDisease Control Rate (DCR)
Monotherapy 671 partial response (iRECIST) in a patient with thymoma32.8% (stable disease)

Safety Profile: BAY 2416964 was generally well-tolerated. The most common drug-related treatment-emergent adverse events of all grades were nausea (13.9%) and fatigue (11.1%). No dose-limiting toxicities were observed.[5][10]

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of therapeutic agents. Below are generalized protocols for key experiments used in the evaluation of AHR inhibitors.

AHR Activation Reporter Gene Assay

This assay is used to determine the potency of a compound in inhibiting AHR activation.

Principle: A cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing DREs. Activation of AHR by a ligand leads to the expression of the reporter gene, which can be quantified. An AHR inhibitor will reduce the reporter gene expression in the presence of an AHR agonist.

Generalized Protocol:

  • Cell Culture: Plate AHR-responsive reporter cells (e.g., mouse hepatoma H1L6.1c2 cells) in a 96-well plate and incubate to allow for cell attachment.[11]

  • Compound Preparation: Prepare serial dilutions of the AHR inhibitor (e.g., this compound, BAY 2416964) and a known AHR agonist (e.g., kynurenine or TCDD).

  • Treatment: Treat the cells with the AHR agonist in the presence or absence of varying concentrations of the AHR inhibitor. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24 hours) to allow for reporter gene expression.[11]

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percent inhibition of AHR activation for each concentration of the inhibitor and determine the IC50 value.

Reporter_Gene_Assay_Workflow cluster_workflow AHR Activation Reporter Gene Assay Workflow Plate_Cells 1. Plate AHR Reporter Cells Prepare_Compounds 2. Prepare AHR Agonist and Inhibitor Dilutions Plate_Cells->Prepare_Compounds Treat_Cells 3. Treat Cells Prepare_Compounds->Treat_Cells Incubate 4. Incubate (e.g., 24h) Treat_Cells->Incubate Measure_Luminescence 5. Lyse Cells and Measure Luminescence Incubate->Measure_Luminescence Analyze_Data 6. Calculate % Inhibition and IC50 Measure_Luminescence->Analyze_Data

Workflow for AHR Activation Reporter Gene Assay.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the immunomodulatory effects of a compound by measuring T-cell proliferation and cytokine production in response to allogeneic stimulation.[12][13]

Principle: Co-culture of peripheral blood mononuclear cells (PBMCs) from two different donors results in T-cell activation and proliferation due to the recognition of non-self major histocompatibility complex (MHC) molecules. AHR inhibitors are expected to enhance this T-cell response.

Generalized Protocol:

  • Cell Isolation: Isolate PBMCs from two healthy, unrelated donors.

  • Cell Preparation (One-Way MLR): Treat the "stimulator" PBMCs from one donor with a proliferation inhibitor (e.g., mitomycin-C or irradiation) to ensure only the "responder" T-cells from the other donor proliferate.

  • Co-culture: Co-culture the responder and stimulator PBMCs in a 96-well plate in the presence of varying concentrations of the AHR inhibitor or vehicle control.

  • Incubation: Incubate the co-culture for 5-7 days.[14]

  • Proliferation Assessment: Measure T-cell proliferation using methods such as [3H]-thymidine incorporation or a dye dilution assay (e.g., CFSE).[12]

  • Cytokine Analysis: Collect the culture supernatant and measure the levels of pro-inflammatory (e.g., IFN-γ, IL-2) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or a multiplex bead array.

  • Data Analysis: Quantify the effect of the AHR inhibitor on T-cell proliferation and cytokine production compared to the vehicle control.

In Vivo Tumor Model

Syngeneic mouse tumor models are used to evaluate the anti-tumor efficacy of AHR inhibitors in an immunocompetent setting.[4][6]

Principle: Cancer cells of a specific mouse strain are implanted into mice of the same strain. This allows for the study of the interaction between the tumor, the host immune system, and the therapeutic agent.

Generalized Protocol:

  • Tumor Cell Implantation: Inject a suspension of syngeneic tumor cells (e.g., B16F10 melanoma or CT26 colon carcinoma) subcutaneously or orthotopically into immunocompetent mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the AHR inhibitor (e.g., via oral gavage) and/or other therapies (e.g., anti-PD-1 antibody) according to the study design. The control group receives a vehicle.

  • Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Immunophenotyping (Optional): Analyze the tumor microenvironment and draining lymph nodes for changes in immune cell populations (e.g., CD8+ T cells, regulatory T cells) using flow cytometry or immunohistochemistry.

  • Data Analysis: Compare tumor growth inhibition between the treatment and control groups.

Conclusion

Both this compound and BAY 2416964 are promising AHR inhibitors with demonstrated preclinical activity and manageable safety profiles in early-phase clinical trials. While direct comparative data is lacking, the available information suggests that both compounds effectively target the AHR pathway and can modulate the tumor immune microenvironment. This compound has shown early signals of clinical activity, particularly in urothelial carcinoma, both as a monotherapy and in combination with an immune checkpoint inhibitor. BAY 2416964 has also demonstrated disease control in a range of advanced solid tumors.

Further clinical development, including randomized controlled trials, will be necessary to fully elucidate the therapeutic potential and optimal positioning of these AHR inhibitors in the oncology treatment landscape. The experimental protocols and comparative data presented in this guide provide a framework for researchers to understand and evaluate the ongoing development of this important new class of cancer therapeutics.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for IK-175

Author: BenchChem Technical Support Team. Date: November 2025

As a selective and orally active aryl hydrocarbon receptor (AHR) inhibitor, IK-175 is a valuable tool for researchers in drug development.[1][2][3] Ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices for laboratory chemical waste management.

Immediate Safety and Handling Considerations

While specific hazard information for this compound is not publicly detailed, it should be handled with the standard precautions applied to all research-grade chemicals of unknown toxicity. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

General Handling Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust or fumes and prevent contact with skin and eyes.

  • Keep containers tightly closed when not in use.

Step-by-Step Disposal Protocol for this compound

The disposal of investigational compounds like this compound must adhere to strict institutional and regulatory guidelines. The following protocol is based on general principles of hazardous waste management.

  • Waste Identification and Classification:

    • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, gloves), as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Containerization and Labeling:

    • Use only approved, chemically compatible hazardous waste containers.[4][5]

    • Ensure containers are in good condition and have secure, tight-fitting lids.

    • Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.

  • Accumulation and Storage:

    • Store waste containers in a designated and clearly marked "Satellite Accumulation Area" (SAA) at or near the point of generation.[4][5]

    • Keep waste containers closed at all times, except when adding waste.[4][5]

    • Ensure secondary containment is used to prevent spills.

  • Request for Disposal:

    • Once the waste container is full or you have no further use for the material, contact your institution's EHS or hazardous waste management program to arrange for pickup and disposal.

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Ultimate Disposal Method:

    • For many investigational drugs and small molecules used in research, incineration at a licensed hazardous waste facility is the preferred method of disposal to ensure complete destruction.[6][7]

Key Principles of Laboratory Hazardous Waste Management

The following table summarizes the core requirements for managing hazardous chemical waste in a laboratory setting.

PrincipleRequirementRationale
Waste Minimization Order only the amount of chemical needed for your experiments.Reduces the volume of waste generated and disposal costs.
Proper Identification All waste must be accurately identified and classified.Ensures safe handling, storage, and appropriate disposal.
Segregation Incompatible chemicals must be stored in separate waste containers.Prevents dangerous chemical reactions.[4]
Containment Use appropriate, sealed, and labeled containers for waste.[4][5]Prevents leaks, spills, and exposure.
Storage Store waste in designated Satellite Accumulation Areas.[4][5]Ensures waste is managed safely and is ready for collection.
Documentation Maintain accurate records of waste generation and disposal.Ensures regulatory compliance and a safe working environment.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general workflow for the disposal of a research chemical like this compound within a laboratory setting.

Figure 1. General Workflow for Laboratory Chemical Waste Disposal A Waste Generation (e.g., unused this compound, contaminated labware) B Segregate Waste (Isolate this compound waste from other streams) A->B C Select Appropriate Waste Container (Chemically compatible, sealed) B->C D Label Container Clearly ('Hazardous Waste', 'this compound') C->D E Store in Satellite Accumulation Area (SAA) (At or near point of generation) D->E F Request Waste Pickup (Contact Institutional EHS) E->F G EHS Collects Waste F->G H Transport to Licensed Disposal Facility G->H I Final Disposal (e.g., Incineration) H->I

Figure 1. General Workflow for Laboratory Chemical Waste Disposal

Mechanism of Action: this compound Inhibition of the AHR Signaling Pathway

This compound is an antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. Understanding this pathway highlights the biological context of the compound.

Figure 2. AHR Signaling Pathway and this compound Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AHR Ligand (e.g., Kynurenine) AHR_complex Inactive AHR Complex Ligand->AHR_complex Binds & Activates AHR_ARNT Active AHR-ARNT Dimer AHR_complex->AHR_ARNT Translocation & Dimerization IK175 This compound IK175->AHR_complex Inhibits Activation DRE Dioxin Response Element (DRE) on DNA AHR_ARNT->DRE Binds Gene_Expression Target Gene Expression (e.g., CYP1A1, IDO1) DRE->Gene_Expression Initiates Transcription

Figure 2. AHR Signaling Pathway and this compound Inhibition

By adhering to these disposal procedures, researchers can ensure a safe laboratory environment and minimize the environmental impact of their work, fostering a culture of safety and responsibility that extends beyond the discovery of novel therapeutics.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.